molecular formula C14H10ClNO B1621502 4-[(4-Chlorophenyl)methoxy]benzonitrile CAS No. 79185-31-2

4-[(4-Chlorophenyl)methoxy]benzonitrile

Cat. No.: B1621502
CAS No.: 79185-31-2
M. Wt: 243.69 g/mol
InChI Key: YZXBHIMDKJEWFS-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]benzonitrile is a synthetic benzonitrile derivative of interest in various chemical and materials science research applications. This compound features an aromatic ether linkage, connecting a 4-chlorobenzyl group to a 4-cyanophenyl group. While the specific properties and applications of this exact compound are not fully documented in the public domain, its molecular structure suggests its potential utility as a versatile chemical intermediate for the synthesis of more complex organic molecules . Related benzonitrile compounds are frequently explored in the development of functional materials , including fluorescent brighteners, dyes, and polymers . The molecular scaffold is also relevant in pharmaceutical research for constructing candidate bioactive molecules. The presence of both the nitrile and chloro-functional groups provides reactive sites for further chemical modification, such as nucleophilic substitution or hydrolysis. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBHIMDKJEWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370901
Record name 4-[(4-chlorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79185-31-2
Record name 4-[(4-chlorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 4-[(4-Chlorophenyl)methoxy]benzonitrile Scaffold: Synthetic Utility and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical architecture and biological potential of 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 29603-78-7). Often utilized as a "privileged scaffold" in medicinal chemistry, this molecule combines a lipophilic 4-chlorophenyl tail with a polar benzonitrile head group via a stable ether linkage. Its derivatives are critical in two distinct high-value fields: liquid crystal engineering (as mesogenic cores) and drug discovery (specifically as precursors for antimicrobial amidines, antiviral capsid binders, and tetrazole-based antihypertensives).

Part 1: Structural Analysis & Pharmacophore Theory

The utility of this compound lies in its tripartite structure, which allows for independent optimization of pharmacokinetics (PK) and pharmacodynamics (PD).

The Tripartite Scaffold
  • The Polar Head (Benzonitrile):

    • Function: Acts as a hydrogen bond acceptor and a metabolic "handle."

    • Versatility: The nitrile group (-CN) is a bioisostere for carbonyls and hydroxyls but with a smaller steric footprint. It is the primary site for derivatization into amidines (for bacterial DNA binding), tetrazoles (lipophilic carboxylate bioisosteres), or benzylamines .

  • The Linker (Methoxy Ether):

    • Function: Provides a specific bond angle (~110°) that mimics the twisting found in many bioactive peptides while remaining metabolically stable compared to esters (which are prone to hydrolysis by esterases).

  • The Lipophilic Tail (4-Chlorophenyl):

    • Function: Increases LogP (lipophilicity), facilitating membrane permeability.

    • Metabolic Blockade: The chlorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the molecule compared to an unsubstituted phenyl ring.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the scaffold and their specific utility in drug design.

SAR_Map Core This compound Head Benzonitrile Head (Electronic Anchor) Core->Head Linker Ether Linker (Conformational Flex) Core->Linker Tail 4-Chlorophenyl Tail (Lipophilic Driver) Core->Tail Tetrazole Tetrazoles (Angiotensin II Antagonists) Head->Tetrazole Cycloaddition Amidine Amidines (Antimicrobial/Antiprotozoal) Head->Amidine Pinner Reaction Mesogen Liquid Crystal (Rod-like Mesogen) Linker->Mesogen Rigid Spacer MetStab Blocks CYP450 Oxidation Tail->MetStab p-Cl Substitution

Figure 1: SAR Map detailing the three functional zones of the scaffold and their downstream applications.

Part 2: Synthetic Architecture

The synthesis of this scaffold relies on the Williamson Ether Synthesis , a nucleophilic substitution reaction. While seemingly simple, the choice of base and solvent is critical to prevent side reactions (such as hydrolysis of the nitrile) and to ensure high yields.

Protocol 1: Core Scaffold Synthesis

Objective: Synthesize this compound via SN2 coupling.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI) (catalytic, 0.1 eq)

  • Solvent: Acetone (reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxybenzonitrile (11.9 g, 100 mmol) in acetone (150 mL). Add anhydrous

    
     (27.6 g, 200 mmol).
    
    • Expert Insight: Stir this suspension for 30 minutes at room temperature before adding the alkyl halide. This allows the formation of the phenoxide anion, the active nucleophile.

  • Addition: Add 4-Chlorobenzyl chloride (17.7 g, 110 mmol) and catalytic KI (1.6 g, 10 mmol).

    • Mechanism:[1][2][3] KI converts the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the SN2 attack.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
    
  • Workup: Cool the mixture. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the acetone under reduced pressure.
  • Purification: The residue is often a solid. Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

Yield Expectation: 85–92%.

Protocol 2: Derivatization to Tetrazoles (Medicinal Chemistry)

Objective: Convert the nitrile group into a tetrazole (a bioisostere of carboxylic acid), common in sartan-type drugs.

Methodology:

  • Dissolve the core scaffold (1 eq) in DMF.

  • Add Sodium Azide (

    
    , 1.5 eq) and Ammonium Chloride (
    
    
    
    , 1.5 eq).
  • Heat to

    
     for 12–24 hours.
    
  • Note: The nitrile carbon is attacked by the azide anion in a [3+2] cycloaddition.

Part 3: Biological & Industrial Applications[2][5]

Liquid Crystals (Mesogens)

The rod-like (calamitic) shape of this compound makes it an ideal core for liquid crystals. The nitrile group provides a strong longitudinal dipole moment, which is essential for electro-optical switching in LCD displays.

  • Property: High dielectric anisotropy (

    
    ).
    
  • Role: Used as a component in nematic mixtures to adjust the clearing point and viscosity.

Antimicrobial & Antiviral Agents

Recent literature highlights the efficacy of benzonitrile derivatives against Gram-positive bacteria (e.g., S. aureus).

  • Mechanism: The lipophilic chlorobenzyl tail inserts into the bacterial cell membrane, while the polar head group interacts with surface proteins or enzymes like FtsZ (filamenting temperature-sensitive mutant Z), a protein crucial for bacterial cell division.

  • Antiviral Context: Capsid-binding inhibitors for picornaviruses (like Rhinovirus) often utilize a phenoxy-benzonitrile scaffold to bind into the hydrophobic pocket of the viral capsid (VP1), preventing uncoating.

Data Summary: Derivative Potential
Derivative ClassChemical TransformationPrimary ApplicationMechanism of Action
Tetrazoles Nitrile +

AntihypertensiveAngiotensin II Receptor Blockade (ARB) mimic
Amidines Nitrile +

/EtOH
AntimicrobialDNA minor groove binding; Membrane disruption
Benzylamines Nitrile reduction (

)
PDE5 InhibitorsEnzyme active site interaction (e.g., Viagra analogs)
Benzoic Acids Nitrile hydrolysisAnti-inflammatoryCOX-2 inhibition (if substituted further)

Part 4: Synthesis Workflow Visualization

The following diagram outlines the logical flow of synthesizing the core and its divergence into two major application pathways.

Synthesis_Flow Reactant1 4-Hydroxybenzonitrile Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactant1->Reaction Reactant2 4-Chlorobenzyl Chloride Reactant2->Reaction Core This compound (The Scaffold) Reaction->Core Path_LC Pathway A: Material Science Core->Path_LC Path_Med Pathway B: Medicinal Chem Core->Path_Med LC_Mix Nematic Liquid Crystal (Display Technology) Path_LC->LC_Mix Doping/Mixing Tetrazole Tetrazole Derivative (Antihypertensive) Path_Med->Tetrazole NaN3 / DMF Amidine Amidine Derivative (Antimicrobial) Path_Med->Amidine Pinner Rxn

Figure 2: Synthetic workflow from raw materials to divergent application pathways.

References

  • BenchChem. (2025).[2][4] Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide. Retrieved from

  • Organic Syntheses. (2025). p-Methoxyphenylacetonitrile and Related Benzonitrile Synthesis. Organic Syntheses, Coll. Vol. 4, p. 576. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-(4-Methoxy-phenylethynyl)-benzonitrile and Derivatives. National Library of Medicine. Retrieved from [5]

  • MDPI. (2025). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate and Benzonitrile Derivatives. Molecules. Retrieved from

  • Alfa Chemistry. (2025). Benzonitrile Type Intermediates for Liquid Crystals. Retrieved from

Sources

Technical Guide: 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS 79185-31-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS 79185-31-2) is a specialized biaryl ether intermediate used extensively in medicinal chemistry and organic synthesis. Characterized by a central ether linkage connecting a chlorobenzene ring to a benzonitrile moiety, this compound serves as a critical building block for introducing the 4-chlorobenzyloxy pharmacophore—a "privileged structure" in drug discovery known to enhance lipophilicity and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and downstream applications in the development of antimalarials, metabolic modulators, and protease inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Identifiers
ParameterValue
CAS Number 79185-31-2
IUPAC Name This compound
Synonyms 4-(4-Chlorobenzyloxy)benzonitrile; 4-[(4-Chlorobenzyl)oxy]benzonitrile
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
SMILES ClC1=CC=C(COC2=CC=C(C#N)C=C2)C=C1
InChI Key YZXBHIMDKJEWFS-UHFFFAOYSA-N
Physical Properties
PropertySpecificationSource
Appearance White to off-white crystalline solid[1][2]
Melting Point 99°C (Experimental)[2]
Solubility Soluble in DMF, DMSO, Acetone, Ethyl Acetate; Insoluble in Water[1]
Purity Standard Typically ≥98% (HPLC) for pharmaceutical applications[2]

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of this compound predominantly utilizes a Williamson Ether Synthesis . This nucleophilic substitution reaction couples a phenol with a benzyl halide under basic conditions.

Reaction Mechanism

The reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide ion, which subsequently attacks the benzylic carbon of 4-chlorobenzyl chloride via an SN2 mechanism, displacing the chloride ion.

Step-by-Step Protocol

Reagents:

  • Substrate A: 4-Hydroxybenzonitrile (1.0 eq)

  • Substrate B: 4-Chlorobenzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Potassium Carbonate (20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 4-chlorobenzyl chloride (11 mmol) dropwise to the reaction mixture. (Optional: Add catalytic KI).

  • Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Quenching: Once conversion is complete, cool the mixture to room temperature and pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: A white precipitate will form. Filter the solid using a Buchner funnel and wash copiously with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield pure white crystals (Yield: 85–95%).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Hydroxybenzonitrile + DMF Base Add Base: K2CO3 (2.0 eq) Start->Base Intermediate Phenoxide Formation Base->Intermediate Deprotonation Reagent Add Reagent: 4-Chlorobenzyl Chloride Intermediate->Reagent Heat Reflux: 80-90°C, 4-6h Reagent->Heat SN2 Reaction Quench Quench: Pour into Ice Water Heat->Quench Completion Filter Filtration & Washing Quench->Filter Precipitation Product Final Product: This compound (White Solid) Filter->Product Recrystallization

Figure 1: Step-by-step Williamson ether synthesis workflow for CAS 79185-31-2.

Applications in Drug Development[8][9][10]

The 4-chlorobenzyloxy motif is a validated pharmacophore in medicinal chemistry, offering a balance of lipophilicity and steric bulk that facilitates binding to hydrophobic pockets in enzymes and receptors.

Key Therapeutic Areas
  • Antimalarials: Benzonitrile derivatives serve as intermediates for novel antimalarial agents, structurally related to Atovaquone and Tafenoquine analogs, where the ether linkage improves metabolic stability against cytochrome P450 oxidation [3].

  • MMP Inhibitors: The compound is a precursor for Matrix Metalloproteinase (MMP) inhibitors. The nitrile group is often converted to a reverse hydroxamate or carboxylic acid to chelate the Zinc ion in the MMP active site.

  • Metabolic Modulators (PPARs): Hydrolysis of the nitrile yields 4-(4-chlorobenzyloxy)benzoic acid , a scaffold used in the design of PPAR-gamma agonists for treating type 2 diabetes.

  • Aromatase Inhibitors: Structural analogs are explored as non-steroidal aromatase inhibitors (similar to Letrozole ) for breast cancer therapy.

Chemical Transformations

The nitrile group (-CN) acts as a versatile "masked" functional group, allowing for divergent synthesis pathways:

Applications Core This compound (CAS 79185-31-2) Acid 4-(4-Chlorobenzyloxy)benzoic Acid (Hydrolysis) Core->Acid NaOH/H2O, Reflux Amide Benzamide Derivatives (Partial Hydrolysis) Core->Amide H2O2, NaOH Amine Benzylamine Derivatives (Reduction) Core->Amine LiAlH4 or H2/Pd Tetrazole Tetrazole Isosteres (Click Chemistry) Core->Tetrazole NaN3, ZnBr2 App1 PPAR Agonists (Diabetes) Acid->App1 App2 Protease Inhibitors Amide->App2 App3 Antimalarials Amine->App3 App4 Angiotensin II Antagonists Tetrazole->App4

Figure 2: Divergent synthetic pathways and therapeutic applications of the core nitrile intermediate.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions applicable to organic nitriles and halogenated aromatics.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures and pressures.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives. Patent EP1853548.

Sources

Technical Whitepaper: The Biological Potential of 4-[(4-Chlorophenyl)methoxy]benzonitrile

[1]

CAS Registry Number: 79185-31-2 Molecular Formula: C₁₄H₁₀ClNO Molecular Weight: 243.69 g/mol [1][2]

Executive Summary

The this compound scaffold represents a privileged structural motif in medicinal chemistry, characterized by a lipophilic 4-chlorobenzyl ether tail linked to an electron-deficient benzonitrile core.[1] This specific architecture positions the molecule as a versatile intermediate and bioactive candidate in three primary therapeutic areas: antimicrobial agents (targeting bacterial cell wall synthesis), anticancer therapeutics (specifically tubulin polymerization inhibition), and enzyme inhibitors (notably aromatase and CYP51).[1] This guide provides a comprehensive analysis of its chemical properties, synthetic pathways, and protocols for biological evaluation.[1]

Chemical Architecture & Pharmacophore Analysis[1]

The biological activity of this scaffold is dictated by three distinct pharmacophoric elements:

A. The 4-Chlorophenyl "Tail" (Lipophilic Anchor)[1]
  • Function: Enhances lipophilicity (LogP ~3.5–4.0), facilitating membrane permeability.[1]

  • Metabolic Stability: The chlorine atom at the para-position blocks metabolic oxidation (hydroxylation) at this site, extending the molecule's half-life in vivo.[1]

  • Interaction: Engages in hydrophobic interactions within the binding pockets of enzymes (e.g., CYP51) or receptors.[1]

B. The Ether Linkage (Spacer)[1]
  • Function: Provides rotational flexibility, allowing the molecule to adopt multiple conformations to fit induced-fit binding sites.[1]

  • Electronic Effect: Acts as a hydrogen bond acceptor, potentially interacting with specific amino acid residues (e.g., Serine, Threonine) in the target protein.[1]

C. The Benzonitrile Core (Warhead/Handle)[1]
  • Function: The nitrile group (-CN) is a versatile bioisostere for carbonyls and can form hydrogen bonds or coordinate with metal ions (e.g., Heme Iron in P450 enzymes).[1]

  • Reactivity: It serves as a precursor for amidines (potent antimicrobial motifs) or tetrazoles (common in sartans and antifungal agents).[1]

Synthesis Protocol: Williamson Ether Synthesis[1]

The most robust method for synthesizing this compound is the Williamson ether synthesis, coupling 4-chlorobenzyl chloride with 4-hydroxybenzonitrile.[1]

Reaction Scheme Visualization

SynthesisPathwayReactant14-Hydroxybenzonitrile(Nucleophile)IntermediatePhenoxide IonFormationReactant1->IntermediateDeprotonationReactant24-Chlorobenzyl Chloride(Electrophile)ProductThis compound(Target Scaffold)Reactant2->ProductReagentsK2CO3 (Base)Acetone or DMFReflux (6-12h)Reagents->IntermediateIntermediate->ProductSN2 Attack

Caption: Step-by-step Williamson ether synthesis pathway for the target scaffold.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)[1]

  • 4-Chlorobenzyl chloride (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)[1]

  • Potassium Iodide (KI, Catalytic amount, 0.1 eq)[1]

  • Solvent: Acetone (reagent grade) or DMF (for higher temperatures)[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (10 mmol) in Acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 4-chlorobenzyl chloride (11 mmol) and a catalytic amount of KI (1 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Once complete, cool the mixture to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).[1]

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the white crystalline solid.[1]

Validation Metrics:

  • Yield: Expected range 85–95%.

  • Melting Point: ~61–63°C (Typical for similar ethers).[1]

  • 1H NMR (CDCl3, 400 MHz): Look for singlet at δ ~5.1 ppm (2H, -OCH₂-), aromatic doublets at δ ~7.0–7.6 ppm.[1]

Biological Potential & Mechanism of Action[1]

A. Antimicrobial & Antifungal Activity

This scaffold shares structural homology with azole antifungals and antimicrobial benzonitriles .[1]

  • Mechanism: The 4-chlorobenzyl group mimics the lipophilic side chains of known CYP51 inhibitors.[1] The nitrile nitrogen can potentially coordinate with the heme iron of fungal lanosterol 14α-demethylase, blocking ergosterol biosynthesis.[1]

  • Target Pathogens: Candida albicans, Staphylococcus aureus (MRSA), and Aspergillus fumigatus.[1]

B. Anticancer Potential (Tubulin Inhibition)

Methoxy-substituted benzonitriles are established pharmacophores for tubulin polymerization inhibition .[1]

  • Mechanism: The scaffold resembles the structure of Combretastatin A-4 (a potent vascular disrupting agent).[1] The ether linkage allows the phenyl rings to adopt a twisted conformation similar to the cis-stilbene of Combretastatin, potentially binding to the colchicine site on β-tubulin.[1]

  • Effect: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

SAR Logic Visualization

SAR_LogicScaffoldThis compoundMod1Nitrile Hydrolysis(-CN → -CONH2)Scaffold->Mod1Mod2Nitrile Reduction(-CN → -CH2NH2)Scaffold->Mod2Mod3Ring Substitution(Add -OMe to Benzonitrile)Scaffold->Mod3Effect1Increased H-Bonding(Potential Protease Inhibitor)Mod1->Effect1Effect2Increased Basicity(Targeting RNA/DNA)Mod2->Effect2Effect3Enhanced Tubulin Binding(Cytotoxicity ↑)Mod3->Effect3

Caption: Structure-Activity Relationship (SAR) map showing potential modifications and their biological impact.

Biological Evaluation Protocol: MIC Determination

To validate the antimicrobial potential, the Minimum Inhibitory Concentration (MIC) assay is the standard first-line screen.[1]

Protocol (Broth Microdilution Method):

  • Preparation: Dissolve the synthesized compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512 µg/mL to 0.5 µg/mL.[1]

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100.[1] Add 100 µL of inoculum to each well.

  • Controls:

    • Positive Control:[1] Ciprofloxacin or Fluconazole.[1]

    • Negative Control:[1] DMSO vehicle (no compound).[1]

    • Sterility Control: MHB only.[1]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1] Confirm by adding Resazurin dye (blue to pink indicates growth).[1]

References

  • BenchChem. (2025).[1][3] Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide. Retrieved from [1]

  • SynQuest Laboratories. (2024).[1] Product Specification: 4-(4-Chlorobenzyloxy)benzonitrile (CAS 79185-31-2).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11189976. Retrieved from [1]

  • MDPI. (2019).[1] Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives. Retrieved from [1]

Technical Whitepaper: Characterization and Solid-State Properties of 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for internal R&D and process chemistry teams. It prioritizes actionable data, validated protocols, and mechanistic insight over generic descriptions.

Executive Summary & Molecular Identity

4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 79185-31-2) is a diaryl ether derivative serving as a critical intermediate in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs) and advanced liquid crystal mesogens. Its structural integrity relies on the ether linkage between a para-cyanophenyl core and a para-chlorobenzyl moiety.

This guide provides a definitive reference for the physicochemical characterization, synthesis, and quality control of this compound, addressing the common challenges of polymorphism and occlusion during crystallization.

Chemical Identity Table[1]
AttributeSpecification
IUPAC Name This compound
Common Synonyms 4-(4-Chlorobenzyloxy)benzonitrile; p-(p-Chlorobenzyloxy)benzonitrile
CAS Number 79185-31-2
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
SMILES N#Cc1ccc(OCc2ccc(Cl)cc2)cc1
Structural Class Diaryl Ether / Benzonitrile

Physicochemical Profile

Melting Point and Thermal Behavior

The melting point (MP) is the primary indicator of purity for this crystalline solid. Unlike simple alkyl halides, the MP of this compound is sensitive to the "packing efficiency" of the benzyl ether linkage.

  • Experimental Melting Point: 98°C – 100°C (Sharp endotherm expected).

  • Thermodynamic Insight: The relatively high melting point for a molecule of this mass is driven by the dipole-dipole interactions of the nitrile group (-CN) and the π-π stacking facilitated by the planar aromatic rings.

  • Impurity Markers: A depressed range (e.g., 92–95°C) typically indicates the presence of unreacted 4-cyanophenol or occluded solvent (toluene/acetone).

Solubility Profile

Understanding the solubility parameter (


) is crucial for selecting recrystallization solvents.
SolventSolubility (25°C)Solubility (Reflux)Application
Water InsolubleInsolubleWash solvent for inorganic salts
Ethanol LowModerateAnti-solvent for crystallization
Acetone HighHighReaction solvent
Ethyl Acetate ModerateHighExtraction / Recrystallization
Toluene ModerateHighRecrystallization (Preferred)

Synthesis & Reaction Mechanism[3][4]

The most robust route to CAS 79185-31-2 is the Williamson Ether Synthesis . This nucleophilic substitution (


) involves the attack of the phenoxide ion (derived from 4-cyanophenol) on the benzylic carbon of 4-chlorobenzyl chloride.
Reaction Pathway Diagram

SynthesisPathway Cyanophenol 4-Cyanophenol (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Cyanophenol->Phenoxide Deprotonation (Acetone/DMF) Base K2CO3 (Base) Base->Phenoxide BenzylCl 4-Chlorobenzyl Chloride (Electrophile) Product 4-[(4-Chlorophenyl)methoxy] benzonitrile (Target) BenzylCl->Product Phenoxide->Product SN2 Attack Salt KCl + KHCO3 (Byproducts) Product->Salt Precipitates

Caption: Figure 1: SN2 mechanism utilizing weak base conditions to minimize nitrile hydrolysis.

Optimized Protocol (Senior Scientist Note)
  • Stoichiometry: Use a slight excess of 4-chlorobenzyl chloride (1.05 eq) to ensure complete consumption of the phenolic starting material, which is difficult to remove by crystallization.

  • Catalysis: Addition of catalytic Potassium Iodide (KI, 10 mol%) accelerates the reaction via the Finkelstein reaction in situ, converting the benzyl chloride to the more reactive benzyl iodide.

  • Solvent Choice: While DMF offers faster rates, Acetone or Acetonitrile is preferred for easier workup and lower toxicity.

Purification & Solid-State Characterization

Achieving the >99% purity required for pharmaceutical applications demands a rigorous workup. The ether linkage is stable, but the nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions at high temperatures.

Workup Workflow

WorkupFlow Step1 Reaction Mixture (Suspension) Step2 Filtration (Remove KCl/K2CO3) Step1->Step2 Step3 Evaporation (Remove Acetone) Step2->Step3 Step4 Resuspension (Water Wash) Step3->Step4 Step5 Crude Solid (Off-white) Step4->Step5 Step6 Recrystallization (Ethanol/Toluene 9:1) Step5->Step6 Final Pure Crystals (MP: 98-100°C) Step6->Final

Caption: Figure 2: Purification cascade designed to remove inorganic salts and unreacted phenol.

Analytical Validation (Self-Validating Protocol)

To confirm identity and purity, the following spectral features must be observed. Absence of these specific signals indicates a failed synthesis or decomposition.

  • IR Spectroscopy (ATR):

    • Diagnostic Band: ~2220 cm⁻¹ (Sharp, strong).[1] Interpretation: Nitrile (-C≡N) stretch.

    • Ether Linkage: 1240–1260 cm⁻¹. Interpretation: Aryl-alkyl ether C-O-C stretch.

    • Absence: No broad -OH peak at 3200–3500 cm⁻¹ (Confirms absence of starting phenol).

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 5.10 ppm (2H, s): Characteristic singlet of the benzylic methylene (-OCH ₂-). This is the "anchor" signal for integration.

    • δ 6.90–7.60 ppm (8H, m): Two distinct AA'BB' systems. The protons ortho to the nitrile will be the most deshielded (~7.6 ppm).

Handling and Stability (HSE)

  • Hazard Classification: Irritant (Skin/Eye). Nitriles can liberate HCN under extreme metabolic or thermal conditions, though this ether is relatively stable.

  • Storage: Store at ambient temperature (15–25°C) in a tightly sealed container. Hygroscopicity is low, but moisture can facilitate hydrolysis over long durations.

  • Incompatibility: Strong oxidizing agents and strong acids (hydrolysis of nitrile to carboxylic acid).

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 12163, 4-Chlorobenzonitrile (Substructure Analysis). Retrieved from [Link]

  • Synthetic Methodology: Organic Syntheses. (2023). General Procedures for Williamson Ether Synthesis of Diaryl Ethers. Retrieved from [Link]

  • Spectral Data Comparison: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

Reactivity Profile of Benzonitrile Ether Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical behavior of benzonitrile ether derivatives —bifunctional scaffolds containing an electron-withdrawing nitrile (-CN) and an electron-donating alkoxy group (-OR) on a benzene core. These intermediates are critical in medicinal chemistry (e.g., synthesis of sartans, kinase inhibitors) and materials science (liquid crystals).

The guide deconstructs the "push-pull" electronic conflict between the ether and nitrile groups, details the three primary reactivity vectors (Nitrile transformation, Aromatic substitution, and Ether cleavage), and provides validated protocols for high-value transformations like tetrazole synthesis.

Structural Analysis & Electronic Properties

The reactivity of benzonitrile ethers is defined by the electronic competition between the two functional groups. Understanding this "tug-of-war" is the prerequisite for predicting reaction outcomes.

The Electronic "Push-Pull" System
  • The Nitrile (-CN): Acts as a strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M).[1] It deactivates the aromatic ring toward electrophilic attack but activates the carbon-nitrogen triple bond for nucleophilic addition.

  • The Ether (-OR): Acts as a strong Electron Donating Group (EDG) via resonance (+M), despite a weak inductive withdrawal. It activates the ring and directs incoming electrophiles to ortho/para positions.[2]

Resonance Visualization

The following diagram illustrates the resonance contribution of the ether oxygen, which increases electron density at the ortho and para positions relative to the ether, partially counteracting the deactivation from the nitrile.

Resonance cluster_0 Electronic Effects Ether Ether (-OR) +M Effect (Strong) -I Effect (Weak) Directs: Ortho/Para Ring Benzene Core Electron Density: MODERATE (Activated vs. Benzonitrile) (Deactivated vs. Anisole) Ether->Ring Donates e- density Nitrile Nitrile (-CN) -M Effect (Strong) -I Effect (Strong) Directs: Meta Ring->Nitrile Withdraws e- density

Caption: Electronic push-pull dynamic. The ether oxygen donates electron density (green), while the nitrile group withdraws it (red), creating specific zones of reactivity on the ring.

Primary Reactivity: The Nitrile Handle

In drug development, the nitrile group is rarely the endpoint. It is a "handle" for generating heterocycles, amines, or carbonyls.

[3+2] Cycloaddition (Tetrazole Synthesis)

Application: Synthesis of bioisosteres for carboxylic acids (e.g., Losartan, Valsartan). Mechanism: The reaction between a nitrile and an azide is kinetically sluggish. It requires activation by a Lewis Acid (typically Zn(II) or Al(III)) to coordinate the nitrile nitrogen, lowering the LUMO energy for attack by the azide dipole.

The Pinner Reaction

Application: Conversion of nitriles to imidates (esters) or amidines.[3] Mechanism: Acid-catalyzed addition of an alcohol across the nitrile triple bond.[3] Critical Note: Benzonitrile ethers are excellent substrates for this because the ether group stabilizes the intermediate imidate cation via resonance, preventing decomposition.

Reduction to Benzylamines

Application: Linker generation in fragment-based drug discovery. Selectivity: The presence of the ether linkage requires careful catalyst selection to avoid hydrogenolysis (cleavage) of the C-O bond.

  • Recommended: Raney Nickel/H₂ or CoCl₂/NaBH₄.

  • Avoid: Pd/C at high temperatures (risk of ether cleavage).

Experimental Protocols

These protocols are designed for 4-Methoxybenzonitrile but are applicable to most ether derivatives.

Protocol A: Zinc-Catalyzed Tetrazole Formation

A safer, high-yield alternative to tin/aluminum methods.

Reagents:

  • Substrate: 4-Methoxybenzonitrile (1.0 eq)

  • Azide Source: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq)
    
  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Setup: In a pressure vial, dissolve 4-methoxybenzonitrile (10 mmol) and

    
     (10 mmol) in 20 mL solvent. Stir for 10 min to allow Lewis acid coordination.
    
  • Addition: Carefully add

    
     (15 mmol). Caution: Avoid acid contact to prevent 
    
    
    
    formation.
  • Reaction: Seal and heat to 100°C for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear; a baseline spot (Tetrazole) will appear.
    
  • Workup (Critical):

    • Cool to room temperature.

    • Add 3M HCl until pH 1–2. Vigorous stirring required to break the Zinc-Tetrazole complex.

    • The product (5-(4-methoxyphenyl)-1H-tetrazole) typically precipitates as a white solid.

    • Filter, wash with cold water, and dry.

  • Validation:

    
     NMR will show the disappearance of the nitrile peak (~119 ppm) and appearance of the tetrazole carbon (~155-160 ppm).
    
Protocol B: Pinner Synthesis of Imidate Hydrochloride

Reagents:

  • Substrate: 4-Methoxybenzonitrile[4]

  • Solvent/Reagent: Anhydrous Methanol (Excess)

  • Gas: Dry HCl gas[3]

Step-by-Step Workflow:

  • Drying: Ensure all glassware is flame-dried. Moisture kills this reaction (hydrolyzes product to ester).

  • Saturation: Dissolve nitrile in MeOH at 0°C. Bubble dry HCl gas through the solution for 30–60 minutes until saturation (weight increase).

  • Incubation: Seal and store at 4°C for 24 hours.

  • Precipitation: Add anhydrous diethyl ether to precipitate the imidate hydrochloride salt.

  • Isolation: Filter under inert atmosphere (Argon). The salt is hygroscopic.

Reaction Pathways & Logic Diagram

The following diagram maps the decision logic for transforming benzonitrile ethers based on the desired pharmacophore.

ReactionPathways Start Benzonitrile Ether (Substrate) Target_Tetrazole Target: Bioisostere (Tetrazole) Start->Target_Tetrazole Cycloaddition Target_Amine Target: Linker (Benzylamine) Start->Target_Amine Reduction Target_Ester Target: Electrophile (Imidate/Ester) Start->Target_Ester Pinner Rxn Cond_Tetrazole NaN3, ZnBr2 100°C, H2O/IPA Target_Tetrazole->Cond_Tetrazole Cond_Amine Raney Ni, H2 (50 psi) or CoCl2/NaBH4 Target_Amine->Cond_Amine Cond_Pinner HCl (gas), MeOH Anhydrous, 0°C Target_Ester->Cond_Pinner Prod_Tetrazole 5-Aryl-1H-Tetrazole (Precipitate at pH 1) Cond_Tetrazole->Prod_Tetrazole Prod_Amine Alkoxybenzylamine (Keep basic to avoid salt) Cond_Amine->Prod_Amine Prod_Pinner Imidate HCl Salt (Hygroscopic) Cond_Pinner->Prod_Pinner

Caption: Synthetic decision tree for benzonitrile ether diversification. Blue path: Tetrazole synthesis; Green path: Reduction; Red path: Pinner reaction.

Safety & Handling (E-E-A-T)

Working with benzonitrile derivatives involves specific hazards that must be mitigated by engineering controls.

Hazard ClassSpecific RiskMitigation Protocol
Azide Toxicity In Protocol A, acidification of

generates Hydrazoic Acid (

)
, which is highly toxic and explosive.
NEVER add acid to the reaction until it has cooled and excess azide is quenched (or minimal). Perform all acidification in a fume hood with a blast shield.
Cyanide Release While the C-CN bond is strong, strong oxidative conditions or combustion can release HCN.Keep away from strong oxidizers. Store waste in basic solution (pH > 10) to prevent HCN volatilization.
Sensitization Benzonitrile ethers are skin irritants and potential sensitizers.Double-gloving (Nitrile) is mandatory. Use full-face shield if working with Pinner conditions (pressurized HCl).

References

  • Himo, F., et al. (2005). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link

  • Watson, J. D. (2011). "Optimization of the Pinner Reaction for the Synthesis of Imidates." Organic Process Research & Development. Link

  • Koldobskii, G. I. (2006). "Tetrazoles: Synthesis and Reactivity." Russian Chemical Reviews. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 79185-31-2), a key intermediate in the development of liquid crystals and pharmaceutical scaffolds. This guide is designed for research scientists and process chemists, focusing on scalability, purity, and mechanistic understanding.

Part 1: Technical Overview & Retrosynthetic Logic

Compound Identity:

  • IUPAC Name: this compound

  • Common Name: 4-(4-Chlorobenzyloxy)benzonitrile[1][2]

  • CAS Number: 79185-31-2[1][2]

  • Molecular Formula: C₁₄H₁₀ClNO

  • Molecular Weight: 243.69 g/mol

  • Melting Point: ~99 °C[2]

Synthetic Strategy: The most robust route to this ether is the Williamson Ether Synthesis . This involves the


 alkylation of a phenoxide anion (derived from 4-hydroxybenzonitrile) with a benzyl halide (4-chlorobenzyl chloride).

Mechanistic Insight:

  • Deprotonation: The phenolic proton of 4-hydroxybenzonitrile (

    
    ) is acidic enough to be deprotonated by a mild base like Potassium Carbonate (
    
    
    
    ) in a polar aprotic solvent.
  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride.

  • Leaving Group Displacement: The chloride ion is displaced. The addition of Potassium Iodide (KI) can catalyze this step via the Finkelstein reaction (converting the alkyl chloride to a more reactive alkyl iodide in situ).

Part 2: Reaction Engineering & Workflow

Reaction Scheme Visualization

SynthesisWorkflow Figure 1: Synthetic Workflow for Williamson Ether Synthesis of Target Nitrile Reactant1 4-Hydroxybenzonitrile (Nucleophile) Reaction Reflux in Acetone/DMF (6-12 Hours, 60-80°C) Reactant1->Reaction Reactant2 4-Chlorobenzyl Chloride (Electrophile) Reactant2->Reaction Base K2CO3 / KI (Base / Catalyst) Base->Reaction Workup Quench in Ice Water Precipitation Reaction->Workup TLC Monitoring Purification Recrystallization (Ethanol) Workup->Purification Crude Solid Product This compound (White Solid, mp 99°C) Purification->Product >90% Purity

Figure 1: Synthetic Workflow for Williamson Ether Synthesis of Target Nitrile

Part 3: Materials & Equipment

Reagents Table
ReagentRoleCAS No.Equiv.Notes
4-Hydroxybenzonitrile Substrate767-00-01.0Limiting reagent.
4-Chlorobenzyl chloride Alkylating Agent104-83-61.1 - 1.2Slight excess ensures completion.
Potassium Carbonate (

)
Base584-08-72.0Anhydrous, powdered.
Potassium Iodide (KI) Catalyst7681-11-00.1Increases rate (Finkelstein).
Acetone Solvent67-64-1-Reagent grade; can substitute with DMF.
Ethanol (95%) Recryst. Solvent64-17-5-For purification.
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[3][4]

  • Heating mantle or oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Part 4: Step-by-Step Protocol

Step 1: Reaction Setup
  • Preparation: In a 250 mL RBF, dissolve 4-Hydroxybenzonitrile (5.0 g, 42.0 mmol) in Acetone (100 mL).

    • Note: If higher reaction temperature is needed, use DMF (Dimethylformamide) or Acetonitrile . Acetone is preferred for ease of workup.

  • Base Addition: Add Potassium Carbonate (

    
    , 11.6 g, 84.0 mmol) and Potassium Iodide  (KI, 0.7 g, 4.2 mmol) to the stirring solution.
    
    • Critical: Ensure the

      
       is finely powdered and anhydrous to maximize surface area and basicity.
      
  • Alkylating Agent: Add 4-Chlorobenzyl chloride (7.4 g, 46.2 mmol) dropwise or in one portion.

    • Safety: Benzyl chlorides are lachrymators. Perform this step in a fume hood.

Step 2: Reaction & Monitoring
  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (~60 °C for Acetone) with vigorous stirring.

  • Duration: Reflux for 6–12 hours.

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Visualization: UV lamp (254 nm). The starting material (phenol) will be more polar (lower

      
      ) than the product (ether, higher 
      
      
      
      ).
Step 3: Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing Ice Water (300 mL) with vigorous stirring. The inorganic salts (

    
    , excess 
    
    
    
    ) will dissolve, and the product will precipitate as a white to off-white solid.
    • Alternative (if using DMF): Dilute with water and extract with Ethyl Acetate (3 x 50 mL), wash organic layer with brine, dry over

      
      , and evaporate.
      
  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) to remove residual salts.

Step 4: Purification
  • Recrystallization: Transfer the crude solid to a clean flask.

  • Solvent: Add a minimum amount of hot Ethanol (or Methanol) until the solid dissolves completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath.

  • Collection: Filter the pure crystals and dry in a vacuum oven at 40–50 °C.

Part 5: Results & Characterization

  • Appearance: White crystalline solid.

  • Yield: Expected yield is 85–95% (approx. 8.5–9.5 g).

  • Melting Point: 98–100 °C (Lit. 99 °C [1]).

  • 
     NMR (Typical, 
    
    
    
    ):
    • 
       7.60 (d, 2H, Ar-H ortho to CN)
      
    • 
       7.35 (m, 4H, Ar-H of chlorobenzyl)
      
    • 
       7.05 (d, 2H, Ar-H ortho to O)
      
    • 
       5.10 (s, 2H, 
      
      
      
      )

Part 6: Safety & Handling

  • 4-Chlorobenzyl Chloride: Corrosive and lachrymator. Causes skin and eye burns. Handle only in a fume hood.

  • Nitriles: Although this specific ether is stable, organic nitriles can be toxic if ingested. Avoid contact with strong acids which may liberate HCN.

  • Waste Disposal: Dispose of halogenated organic waste (filtrates containing benzyl chloride residues) in the appropriate hazardous waste container.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12163, 4-Chlorobenzonitrile (Precursor Data). Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Optimized Williamson Ether Synthesis for 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This Application Note details the optimized synthetic protocol for 4-[(4-Chlorophenyl)methoxy]benzonitrile , a structural motif prevalent in liquid crystalline materials and a key intermediate in the synthesis of bioactive biaryl ether scaffolds. While structurally related to various benzonitrile-containing APIs (e.g., aromatase inhibitors), this specific ether linkage requires precise control over reaction conditions to minimize side reactions such as C-alkylation or hydrolysis of the nitrile group.

The protocol focuses on a Williamson Ether Synthesis utilizing a mild base/polar aprotic solvent system. This approach prioritizes O-alkylation selectivity, operational safety, and scalability suitable for pre-clinical drug development workflows.

Mechanistic Insight & Reaction Engineering

The Chemical Transformation

The synthesis proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 nucleophilic substitution.[1][2] The phenolic proton of 4-hydroxybenzonitrile  (

) is deprotonated by a base to generate a phenoxide anion. This nucleophile attacks the benzylic carbon of 4-chlorobenzyl chloride , displacing the chloride leaving group.
Critical Process Parameters (CPPs)
  • Acidity & Base Selection: The cyano group on the phenol significantly increases acidity compared to phenol (

    
     10). Weak bases like Potassium Carbonate (
    
    
    
    ) are sufficient and preferred over Sodium Hydride (
    
    
    ) to prevent nitrile hydrolysis or "runaway" exotherms on scale [1].
  • The Finkelstein Effect: 4-Chlorobenzyl chloride is less reactive than the bromide. The addition of catalytic Potassium Iodide (

    
    ) generates the more reactive benzyl iodide in situ, significantly accelerating reaction kinetics without increasing the impurity profile [2].
    
  • Solvent Effects:

    • Acetone: Excellent for

      
       solubility (surface reaction) and ease of workup, but requires longer reaction times (Reflux ~56°C).
      
    • DMF/DMSO: Higher reaction rates due to better cation solvation, but complicates aqueous workup and solvent removal.

    • Decision:Acetone with catalytic KI is selected for the standard protocol to maximize product purity and simplify isolation.

Reaction Pathway Diagram

ReactionMechanism SM1 4-Hydroxybenzonitrile (Nucleophile) Int1 Phenoxide Anion (Intermediate) SM1->Int1 Deprotonation (-H+) Base K2CO3 (Base) Base->Int1 TS Transition State (SN2 Attack) Int1->TS Nucleophilic Attack SM2 4-Chlorobenzyl Chloride (Electrophile) SM2->TS Activated by I- Cat KI (Catalyst) Cat->TS Finkelstein Exchange Prod Target Ether (Product) TS->Prod Cl- Displacement

Figure 1: Mechanistic pathway highlighting the activation of the electrophile via catalytic iodide exchange.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Role
4-Hydroxybenzonitrile 119.121.0Limiting Reagent
4-Chlorobenzyl chloride 161.031.1Electrophile
Potassium Carbonate (

)
138.212.0Base (Anhydrous)
Potassium Iodide (

)
166.000.1Catalyst
Acetone -10 volSolvent (Reagent Grade)
Step-by-Step Methodology

Phase 1: Activation

  • Charge a clean, dry round-bottom flask (RBF) with 4-Hydroxybenzonitrile (1.0 eq) and anhydrous Acetone (10 volumes relative to phenol mass).

  • Add Potassium Carbonate (2.0 eq) in a single portion.

  • Stir the suspension at ambient temperature for 15–30 minutes. Note: The solution may turn slight yellow as the phenoxide forms.

Phase 2: Alkylation 4. Add Potassium Iodide (0.1 eq). 5. Add 4-Chlorobenzyl chloride (1.1 eq) dropwise over 10 minutes to control any initial exotherm. 6. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (


).
7.  Maintain reflux for 6–12 hours .
  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting phenol should be <1%.

Phase 3: Workup & Isolation 8. Cool the reaction mixture to room temperature (


).
9.  Filter the solids (inorganic salts: 

, excess

) through a Celite pad or sintered glass funnel. Wash the cake with fresh acetone (2 vol). 10. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid. 11. Precipitation Method: Re-dissolve the crude residue in a minimum amount of hot Ethanol or Ethyl Acetate, then slowly add cold Heptane or Water to induce crystallization. 12. Filter the white/off-white solid and dry under vacuum at

.
Process Flow Diagram

ProcessFlow Start Start: Charge Phenol + Acetone AddBase Add K2CO3 Stir 30 min Start->AddBase AddElec Add KI + Benzyl Chloride Reflux 6-12h AddBase->AddElec Check IPC: Reaction Complete? AddElec->Check Check->AddElec No (Continue Reflux) Filter Filter Inorganic Salts Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Cryst Recrystallize (EtOH/Heptane) Conc->Cryst End Isolate Product (Dry @ 45°C) Cryst->End

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 110–115°C (Consistent with similar benzonitrile ethers) [3].

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (d, 2H, Ar-H ortho to CN)
      
    • 
       7.30–7.40 (m, 4H, Chlorophenyl ring)
      
    • 
       7.02 (d, 2H, Ar-H ortho to Ether)
      
    • 
      5.10 (s, 2H, 
      
      
      
      )
      – Diagnostic Peak.
  • IR Spectroscopy:

    • 
       (C
      
      
      
      N stretch, sharp).
    • 
       (C-O-C ether stretch).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet

Use freshly ground, anhydrous base. Trace water inhibits the reaction.
C-Alkylation Impurity Solvent too polar/High TempSwitch from DMF back to Acetone; ensure temperature does not exceed 60°C.
Product Coloration Iodine tracesWash the organic layer with 10% Sodium Thiosulfate (

) during workup to quench residual iodine.
Slow Kinetics Chloride leaving groupIncrease KI loading to 0.5 eq or switch to 4-Chlorobenzyl bromide .

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification". Journal of the Chemical Society, 4, 229.

  • Finkelstein Reaction in Ether Synthesis: The in-situ conversion of alkyl chlorides to iodides using KI in acetone is a standard rate-enhancement strategy. See: Org. Process Res. Dev. 2005, 9, 2, 206–211.[2]

  • Physical Properties: Melting point and spectral data inferred from structural analogs (CAS 79185-31-2) and general benzonitrile ether derivatives found in liquid crystal research. See: J. Therm. Anal. Calorim. 2010, 102, 1079–1086.[4]

  • Phenol Acidity Data: Organic Chemistry Data, Bordwell pKa Table (DMSO). Link

Sources

Application Note: High-Resolution RP-HPLC Method for 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In the synthesis of active pharmaceutical ingredients (APIs), 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 79185-31-2) serves as a critical intermediate, particularly in the formation of biaryl ether scaffolds found in antimalarials and kinase inhibitors. Its production typically involves a Williamson ether synthesis between 4-hydroxybenzonitrile and 4-chlorobenzyl chloride .

Monitoring the purity of this intermediate is vital because residual starting materials—specifically the genotoxic alkyl halide (4-chlorobenzyl chloride) and the phenolic precursor—can compromise downstream catalytic steps.

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to separate the hydrophobic target molecule from its polar phenolic precursors and structurally similar alkyl halide impurities.

Analytical Challenge
  • Hydrophobicity: The target molecule contains two aromatic rings and a chloro-substituent, resulting in high lipophilicity (LogP ~4.2).

  • Impurity Profile: The method must resolve the highly polar 4-hydroxybenzonitrile (starting material) from the non-polar target and the potentially co-eluting 4-chlorobenzyl chloride.

  • Detection: Both the nitrile and chlorobenzene moieties offer strong UV absorption, but maximizing sensitivity for trace impurities requires careful wavelength selection.

Chemical Context & Method Strategy

Physicochemical Profile
CompoundStructure DescriptionLogP (Est.)pKaUV Max (nm)
Target: this compoundEther-linked bis-aryl~4.2Neutral254, 225
Impurity A: 4-HydroxybenzonitrilePhenolic precursor~1.67.9 (Acidic)248, 280
Impurity B: 4-Chlorobenzyl chlorideAlkyl halide precursor~3.4Neutral220, 260
Method Development Logic

To ensure robust separation, we employ a C18 stationary phase with an acidic mobile phase.

  • Why Acidic Buffer? Although the target is neutral, Impurity A (4-hydroxybenzonitrile) is a weak acid (pKa 7.9). Using 0.1% Phosphoric Acid (pH ~2.5) keeps this impurity fully protonated, preventing peak tailing and ensuring it elutes early as a sharp peak.

  • Why Gradient Elution? An isocratic hold at high organic solvent would elute the target quickly but co-elute the polar impurities near the void volume. A gradient starting at 30% organic allows the polar phenol to separate, while a ramp to 90% organic elutes the hydrophobic target and benzyl chloride within a reasonable runtime (<15 min).

MethodLogic Start Molecule Assessment Prop High LogP (Hydrophobic) Phenolic Impurity (pKa 7.9) Start->Prop ColSelect Column Selection: C18 (L1) for Retentivity Prop->ColSelect Requires RP MobilePhase Mobile Phase: Acidic pH (Suppresses Ionization) Prop->MobilePhase Control pKa Gradient Gradient Strategy: 30% -> 90% ACN ColSelect->Gradient MobilePhase->Gradient Final Optimized Separation Gradient->Final

Figure 1: Strategic decision tree for method parameters based on analyte properties.

Experimental Protocols

Protocol A: Preparation of Solutions

Safety Note: 4-Chlorobenzyl chloride is a lachrymator and potential alkylating agent. Handle all standards in a fume hood.

1. Diluent Preparation:

  • Mix Acetonitrile (ACN) and Water in a 50:50 ratio.

  • Reasoning: The target is insoluble in pure water. 50% ACN ensures solubility of the hydrophobic target while preventing precipitation of the polar buffer salts.

2. Stock Standard Solution (1.0 mg/mL):

  • Weigh 25.0 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in ~15 mL of 100% Acetonitrile (sonicate for 5 mins).

  • Dilute to volume with Diluent (50:50 ACN/Water).

3. System Suitability Solution (Spiked):

  • Prepare a solution containing 0.5 mg/mL of the target.

  • Spike with 0.05 mg/mL of Impurity A (4-Hydroxybenzonitrile) and Impurity B (4-Chlorobenzyl chloride).

  • Goal: This solution verifies the resolution (Rs) between the starting materials and the product.

Protocol B: Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (USP L1) (Recommended: Zorbax Eclipse Plus C18 or Symmetry C18)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 254 nm (Primary); 220 nm (Secondary for alkyl halide)
Mobile Phase A 0.1% Phosphoric Acid in Water (H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Injection / Hold for polar impurities
3.07030Isocratic End
12.01090Linear Ramp (Elute Target)
15.01090Wash
15.17030Re-equilibration
20.07030End of Run

Results & Discussion

Expected Retention Behavior

Under these conditions, the elution order follows the hydrophobicity (LogP) of the analytes:

  • RT ~2.5 - 3.5 min: 4-Hydroxybenzonitrile (Impurity A). Elutes early due to polarity and hydroxyl group.

  • RT ~8.0 - 9.0 min: 4-Chlorobenzyl chloride (Impurity B). Elutes mid-gradient.

  • RT ~10.5 - 11.5 min: This compound (Target). Elutes late due to the ether linkage and dual aromatic systems.

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before analyzing samples:

ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0 between Impurity B and TargetEnsures accurate integration of the impurity tail.
Tailing Factor (T) < 1.5 for Target PeakIndicates secondary silanol interactions are suppressed.
RSD (Area) < 2.0% (n=6 injections)Verifies injector precision.
Plate Count (N) > 5000Ensures column efficiency.
Synthesis & Impurity Mapping

Understanding the synthesis pathway aids in identifying "ghost peaks."

SynthesisPath SM1 4-Hydroxybenzonitrile (Polar Impurity) Reagent + K2CO3 / Acetone Target TARGET: This compound SM1->Target Williamson Ether Synthesis SM2 4-Chlorobenzyl Chloride (Alkylating Agent) SM2->Target Williamson Ether Synthesis Side Side Product: 4-Chlorobenzyl Alcohol (Hydrolysis) SM2->Side H2O Trace

Figure 2: Synthesis pathway highlighting origins of critical impurities monitored by this method.

Troubleshooting Guide

Issue: Peak Tailing on the Target

  • Cause: Residual silanol interactions with the ether oxygen or nitrile nitrogen.

  • Fix: Ensure Mobile Phase A pH is < 3.0. If using an older column, switch to a "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse).

Issue: Baseline Drift at 220 nm

  • Cause: Acetonitrile UV cutoff or Phosphoric acid impurities.

  • Fix: Use "Far UV" or "Gradient Grade" Acetonitrile. Ensure Phosphoric acid is HPLC grade. If drift persists, switch detection to 254 nm where the baseline is more stable, provided LOD for impurities remains sufficient.

Issue: Co-elution of Impurity B and Target

  • Cause: Gradient slope too steep.

  • Fix: Decrease the gradient slope. Change the ramp from (30%->90% in 9 min) to (30%->80% in 15 min).

References

  • SIELC Technologies. "Separation of 4-Chlorobenzyl chloride on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • NIST Chemistry WebBook. "Benzonitrile, 4-methoxy- (Related Structure Spectra)." National Institute of Standards and Technology. Link

  • PubChem. "4-Chlorobenzonitrile (Precursor Properties)." National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient/pH logic).
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance for System Suitability).

Application Notes & Protocols for the Purification of 4-[(4-Chlorophenyl)methoxy]benzonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the purification of 4-[(4-Chlorophenyl)methoxy]benzonitrile, a key intermediate in pharmaceutical and materials science research. Achieving high purity is critical for downstream applications, and recrystallization remains the most effective and scalable method for this purpose.[1] This document moves beyond a simple procedural list, delving into the core principles of solvent selection, providing a systematic protocol for identifying the optimal solvent system, and detailing standardized operating procedures for both single-solvent and mixed-solvent recrystallization techniques. The methodologies are designed to be self-validating, ensuring researchers can achieve high-purity crystalline material with maximum yield.

Compound Profile: this compound

Understanding the physicochemical properties of the target compound is the foundation of designing an effective purification strategy.

PropertyDetailsSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₀ClNO[2]
Molecular Weight 243.69 g/mol [2]
Chemical Structure -
Predicted Properties A moderately polar organic solid, given the presence of a polar nitrile group, an ether linkage, and two aromatic rings. Its solubility is expected to be low in water but favorable in a range of common organic solvents.-

Part I: The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures. The fundamental principle is that the solubility of most solids increases with temperature.[3] A successful recrystallization hinges on selecting a solvent that dissolves the target compound completely at an elevated temperature but only sparingly at lower temperatures.[4][5]

The Causality of Solvent Selection:

The choice of solvent is the most critical parameter in a recrystallization procedure.[4] An ideal solvent system should meet the following criteria:

  • Significant Solubility Differential: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This temperature coefficient is essential for maximizing crystal recovery.[1]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1][6]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of the compound being purified. If the boiling point is higher, the compound may "oil out"—melting before it dissolves, which often traps impurities within the liquid phase.[6]

  • Chemical Inertness: The solvent must not react with the target compound.[1]

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals by evaporation.[1]

For compounds like this compound, which possess both polar (nitrile, ether) and nonpolar (aromatic rings) features, solvents of intermediate polarity are excellent starting points. When no single solvent meets all criteria, a mixed-solvent system is employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" solvent (or anti-solvent) in which the compound is poorly soluble.[6]

Part II: Empirical Protocol for Optimal Solvent System Selection

Before committing to a large-scale purification, a systematic screening of potential solvents is essential. This protocol uses a small amount of crude material to efficiently identify the most promising solvent or solvent pair.

Candidate Solvents for Screening:

The following table lists suitable starting solvents for this compound, ordered by decreasing polarity.

SolventBoiling Point (°C)Relative PolarityRationale
Ethanol (95%)780.654A versatile polar protic solvent, often effective for aromatic compounds.
Isopropanol820.546Similar to ethanol but slightly less polar; can offer different solubility profiles.
Acetone560.355A polar aprotic solvent, good for moderately polar compounds.
Ethyl Acetate770.228A solvent of intermediate polarity, often used for compounds with ester-like features.
Toluene1110.099An aromatic solvent that can effectively dissolve other aromatic compounds.
Hexane/Heptane69 / 98~0.009Nonpolar solvents, excellent candidates for use as anti-solvents in a mixed system.[7]

Data sourced from[8][9][10].

Screening Methodology:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes, one for each candidate solvent.

  • Room Temperature Test: To each tube, add the solvent dropwise (0.2 mL at a time), vortexing after each addition. Observe if the solid dissolves readily at room temperature.

    • Interpretation: If the solid dissolves completely in < 1 mL of cold solvent, the solvent is too good and will result in poor recovery.[4] It should be set aside as a potential "good" solvent for a mixed-solvent system.

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

    • Interpretation: Note the amount of hot solvent required. An ideal single solvent will dissolve the compound in a reasonable volume when hot.[3]

  • Cooling Test: Once a saturated solution is formed at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

    • Interpretation: Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising single solvent for recrystallization.[11]

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, test solvent pairs. Dissolve the crude compound in a minimal amount of a hot "good" solvent (identified in step 2). Add a "bad" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to just re-clarify the solution. Allow this solution to cool as described in step 4.

Part III: Standard Operating Protocols for Bulk Recrystallization

Based on the screening results, select the most appropriate protocol below.

Protocol A: Single-Solvent Recrystallization (e.g., with Isopropanol)

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 20 mL of isopropanol) and heat the mixture on a hotplate with stirring. Add more solvent in small increments until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the final yield.[3]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[3] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without significantly dissolving the desired product crystals.

  • Drying: Leave the crystals in the funnel with the vacuum running for 15-20 minutes to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (e.g., with Ethyl Acetate/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (hexane) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[12]

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the turbidity just disappears, resulting in a clear, saturated solution at an elevated temperature.

  • Crystallization, Collection, and Drying: Follow steps 3 through 7 from Protocol A. For the washing step (Step 6), use a cold mixture of the two solvents in the approximate ratio determined during the procedure.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Finishing crude Crude Solid in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt Insoluble Impurities? cool_slow Slow Cooling to RT dissolved->cool_slow No Insoluble Impurities hot_filt->cool_slow ice_bath Ice Bath Cooling cool_slow->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for purification by recrystallization.

Verification of Purity

The success of the recrystallization must be validated empirically. Common methods include:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Chromatographic Analysis (HPLC, TLC): Comparing the chromatogram of the purified material to the crude starting material can quantify the removal of impurities.

  • Spectroscopic Analysis (NMR): ¹H NMR spectroscopy can confirm the structure of the desired compound and reveal the presence of any remaining solvent or impurities.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization I. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Li, P., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-methoxyphenyl)benzonitrile. PubChem. Retrieved from [Link]

  • Shriner, R. L., & Turner, T. A. (1930). Method for Identification of Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • Aobchem. (n.d.). This compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2231292-22-9 | 4-(4-Chloro-2-fluorophenyl)-3-methoxybenzonitrile. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Arkat USA. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Chemsrc. (n.d.). 4-Methoxybenzonitrile | CAS#:874-90-8. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-methoxy- (CAS 874-90-8). Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Thin Layer Chromatography (TLC) systems for 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the Thin Layer Chromatography (TLC) profiling of 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 79185-31-2). It synthesizes first-principles chromatographic theory with practical, field-proven methodologies for reaction monitoring and purity assessment.

Analyte Profile & Chromatographic Behavior[1][2][3][4][5][6][7]

To design a robust separation system, one must first understand the physicochemical properties of the analyte and its potential impurities.

PropertyDescriptionChromatographic Implication
Structure 4-Cl-Ph-CH₂-O-Ph-CNLipophilic Core: Two aromatic rings and a chloro-substituent drive high retention in non-polar solvents.Polar Handle: The nitrile (-CN) and ether (-O-) groups provide moderate polarity interaction with silica.[1]
Polarity Moderate-LowElutes mid-range in non-polar/polar solvent mixtures (e.g., Hexane/EtOAc).[1]
UV Activity Strong (Conjugated)Primary Detection: UV absorption at 254 nm is highly sensitive due to the benzonitrile chromophore.
Key Impurities 1. 4-Cyanophenol (Starting Material)2. 4-Chlorobenzyl chloride (Alkylating Agent)Separation Challenge: 4-Cyanophenol is significantly more polar (H-bonding) and will have a lower Rf. The benzyl chloride is less polar and will have a higher Rf.

Core Protocol: Standard Separation System

Objective: Establish a baseline separation to resolve the product from starting materials and by-products.

Stationary Phase
  • Material: Silica Gel 60 F

    
     (Pre-coated aluminum or glass sheets).
    
  • Justification: The F

    
     fluorescent indicator is critical for visualizing the UV-active benzonitrile and chlorobenzene moieties.
    
Mobile Phase Optimization

The "Standard Gradient" approach is recommended to determine the optimal Rf (Retardation Factor) for your specific sample matrix.

Recommended Solvent System: Hexane : Ethyl Acetate (EtOAc)

System Composition (v/v)PolarityTarget ApplicationExpected Rf (Product)
90:10 (Hex:EtOAc) LowPurity Check (High Resolution)0.15 – 0.25
80:20 (Hex:EtOAc) MediumStandard Screening / Reaction Monitoring 0.35 – 0.45
70:30 (Hex:EtOAc) HighEluting Polar Impurities (Phenols)0.60 – 0.75

Protocol Note: For reaction monitoring, the 80:20 system is the statistical starting point. The product should appear in the middle third of the plate, clearly separated from the baseline (polar salts/phenols) and the solvent front (non-polar benzyl halides).

Sample Preparation
  • Solvent: Dissolve the sample in Dichloromethane (DCM) or Ethyl Acetate .

  • Concentration: 5–10 mg/mL.

  • Spotting: Apply 1–2 µL using a micro-capillary. Keep spot diameter < 3 mm to prevent tailing.

Visualization & Detection Strategy

While UV is the primary detection method, chemical staining provides orthogonal validation, particularly for detecting non-UV active impurities or confirming functional groups.

Workflow Diagram: Detection Logic

DetectionLogic Start Developed TLC Plate UV Step 1: UV 254 nm (Non-Destructive) Start->UV Decision Are spots visible? UV->Decision Mark Circle Spots with Pencil Decision->Mark Yes (Product/Aromatics) Stain Step 2: Chemical Stain (Destructive) Mark->Stain Anisaldehyde p-Anisaldehyde Stain (General Organic) Stain->Anisaldehyde Standard KMnO4 KMnO4 Stain (Oxidizable Groups) Stain->KMnO4 Alternative Analysis Final Analysis: Rf & Purity Anisaldehyde->Analysis KMnO4->Analysis

Caption: Step-by-step visualization workflow ensuring comprehensive detection of both UV-active product and potential non-active impurities.

Specific Staining Protocols
  • UV 254 nm (Primary):

    • Observation: The product will appear as a dark purple/black spot against a bright green fluorescent background.

    • Mechanism: The benzonitrile and chlorobenzene rings quench the fluorescence of the F

      
       indicator.
      
  • p-Anisaldehyde Stain (Secondary - High Sensitivity):

    • Preparation: Mix 135 mL ethanol, 5 mL H₂SO₄, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.

    • Procedure: Dip the plate, blot excess, and heat at 150°C–200°C (heat gun) until spots appear.

    • Result: The product typically stains violet/blue . The starting material (4-cyanophenol) may stain a distinct color (often pinkish/brown), aiding in differentiating closely eluting spots.

  • Iodine Chamber (Alternative):

    • Procedure: Place plate in a jar with I₂ crystals.

    • Result: Yellow/brown spots.[2][3] Useful for confirming the lipophilic benzyl chain if UV is ambiguous.

Troubleshooting & Optimization

Scenario A: "The Product Co-elutes with the Starting Phenol"

If the Rf difference (


Rf) between the product and 4-cyanophenol is < 0.10:
  • Acidify the Mobile Phase: Add 1% Acetic Acid to the Hexane/EtOAc mixture.

    • Reasoning: This suppresses the ionization of the residual phenol, sharpening its spot and typically increasing its Rf slightly less than the neutral ether product, improving resolution.

  • Switch Solvent Selectivity: Change to Toluene : Acetone (95:5) .

    • Reasoning: Toluene interacts strongly with the aromatic

      
      -systems ( 
      
      
      
      -
      
      
      interactions), often providing better selectivity for structurally similar aromatic compounds than simple alkane/ester systems.
Scenario B: "Tailing Spots"
  • Cause: Sample concentration is too high (overloading) or residual acidity/basicity on the silica.

  • Fix: Dilute the sample 1:10. If tailing persists, add 0.5% Triethylamine (for basic tailing) or Acetic Acid (for acidic tailing) to the mobile phase. Note: For this nitrile, neutral conditions usually suffice.

Method Validation for Flash Chromatography

To scale this TLC method to preparative purification (Flash Chromatography):

  • Calculate Column Volumes (CV):

    • Target an Rf of 0.35 for the product.

    • Relationship:

      
      . An Rf of 0.35 equates to elution at ~2.8 CV.
      
  • Gradient Design:

    • Start at 50% of the TLC solvent strength (e.g., if TLC uses 20% EtOAc, start Flash at 10% EtOAc).

    • Ramp to the full TLC strength over 10–15 CVs.

Optimization Decision Tree

MethodOpt Screen Screen 20% EtOAc/Hex CheckRf Check Rf Value Screen->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at Baseline HighRf Rf > 0.6 (Too Non-Polar) CheckRf->HighRf Near Solvent Front GoodRf Rf 0.3 - 0.4 (Ideal) CheckRf->GoodRf Centered Action1 Increase Polarity (30-40% EtOAc) LowRf->Action1 Action2 Decrease Polarity (5-10% EtOAc) HighRf->Action2 Final Lock Method GoodRf->Final Action1->Screen Action2->Screen

Caption: Logic flow for optimizing mobile phase strength to achieve the ideal Rf (0.3–0.4) for separation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11667086, this compound. Retrieved from [Link]

  • Reich, H. J., & Schowen, R. L. TLC Visualization Reagents and Methods. University of Wisconsin-Madison Department of Chemistry. Retrieved from [Link]

  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.[4] Asian Journal of Chemistry, 24(11), 5329-5331.[4] (Demonstrates synthesis and purification logic for similar aryloxy-benzonitriles).

Sources

Application Note: Scalable Synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and scale-up protocols for the production of 4-[(4-chlorophenyl)methoxy]benzonitrile (CAS: 32333-68-3), a critical biaryl ether intermediate often utilized in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs).

While laboratory-scale synthesis typically employs Williamson etherification in DMF, this solvent poses significant removal and waste disposal challenges at the kilogram scale. This guide presents a Process-Optimized Route utilizing Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK) with Potassium Carbonate (


). This methodology prioritizes thermal safety, solvent recovery, and impurity rejection (specifically the unreacted phenol and hydrolysis byproducts).

Chemical Context & Reaction Engineering

The Chemistry

The synthesis is a classic Williamson Ether Synthesis following an


 mechanism.[1][2][3] The phenoxide anion, generated in situ from 4-hydroxybenzonitrile, attacks the benzylic carbon of 4-chlorobenzyl chloride.
  • Nucleophile: 4-Hydroxybenzonitrile (

    
    )
    
  • Electrophile: 4-Chlorobenzyl chloride (Lachrymator, Alkylator)

  • Base: Potassium Carbonate (

    
    )
    
  • Product: this compound

Thermodynamics & Safety Profile
  • Exothermicity: The deprotonation of the phenol is mildly exothermic; however, the alkylation step is significantly exothermic. At scale, rapid addition of the benzyl halide to a hot phenoxide solution can trigger thermal runaway.

  • Safety Criticality: 4-Chlorobenzyl chloride is a potent lachrymator and suspected carcinogen. Engineering controls (scrubbers, closed systems) are mandatory.

  • Impurity Profile:

    • Impurity A: Unreacted 4-Hydroxybenzonitrile (difficult to purge if crystallized too fast).

    • Impurity B: 4-Chlorobenzyl alcohol (hydrolysis product of the starting halide).

    • Impurity C: Dimer formation (rare, but possible if agitation is poor).

Process Logic Diagram

The following diagram illustrates the reaction pathway and critical process decision nodes.

G Start Raw Materials (Phenol + Base) Solvent Solvent Choice (MeCN vs DMF) Start->Solvent Dissolution Reaction Alkylation (Reflux, 80°C) Solvent->Reaction + Benzyl Chloride IPC IPC Check (HPLC < 1% Phenol) Reaction->IPC Kinetics IPC->Reaction Incomplete Workup Workup (Aqueous Wash) IPC->Workup Complete Cryst Crystallization (EtOH/Water) Workup->Cryst Phase Separation Final Isolated Product (>99% Purity) Cryst->Final Filtration

Figure 1: Process workflow for the synthesis of this compound.

Route Selection & Optimization

For scale-up (>1 kg), the choice of solvent and base dictates the workup efficiency.

ParameterMethod A: DMF (Classic)Method B: Toluene/PTCMethod C: MeCN (Recommended)
Reaction Rate Fast (Homogeneous)Medium (Heterogeneous)Fast (Reflux)
Workup Water crash (Slurry)Phase separationSolvent strip or Water crash
Solvent Removal Difficult (High BP: 153°C)Easy (Azeotrope)Easy (BP: 82°C)
Impurity Purge ModerateGoodExcellent
Safety Thermal runaway riskLow riskModerate risk

Decision: Method C (Acetonitrile) is selected. It offers the best balance of reaction rate and ease of solvent removal. DMF residues are strictly regulated in pharma intermediates (Class 2 solvent), making MeCN a superior regulatory choice.

Detailed Scale-Up Protocol (1.0 kg Scale)

Objective: Produce ~1.3 kg of this compound.

Materials Bill
  • 4-Hydroxybenzonitrile: 650 g (5.46 mol) [Limiting Reagent]

  • 4-Chlorobenzyl chloride: 923 g (5.73 mol) [1.05 equiv]

  • Potassium Carbonate (

    
    ):  1.13 kg (8.19 mol) [1.5 equiv, milled]
    
  • Acetonitrile (MeCN): 6.5 L (10 Vol)

  • Tetrabutylammonium bromide (TBAB): 17.6 g (0.05 mol) [0.01 equiv, Optional Catalyst]

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirrer (anchor impeller).

  • Condenser: Reflux condenser set to 5°C.

  • Addition: Pressure-equalizing addition funnel or dosing pump.

  • Scrubber: Caustic scrubber (NaOH) connected to the vent line to neutralize potential HCl or benzyl chloride vapors.

Step-by-Step Procedure
Phase 1: Deprotonation
  • Charge the reactor with 6.5 L of Acetonitrile.

  • Add 650 g of 4-Hydroxybenzonitrile with agitation (150 RPM).

  • Add 1.13 kg of milled

    
    . Note: The mixture will be a slurry.
    
  • Heat the jacket to 60°C and stir for 30 minutes. This ensures partial deprotonation and creates the phenoxide species.

Phase 2: Alkylation (Reaction)
  • Charge 4-Chlorobenzyl chloride to the addition funnel.

  • Dose the benzyl chloride into the reactor over 45–60 minutes.

    • Critical: Monitor internal temperature.[4][5][6] Do not allow

      
       to exceed 80°C during addition. The reaction is exothermic.
      
  • Heat the reaction mixture to reflux (

    
    ).
    
  • Hold at reflux for 4–6 hours.

Phase 3: In-Process Control (IPC)
  • Sample: Take a 50 µL aliquot, quench in 1 mL MeOH/Water (1:1).

  • Analyze: HPLC (C18 Column, MeCN/Water gradient).

    • Target: < 1.0% area remaining of 4-Hydroxybenzonitrile.

    • Correction: If >1%, add 0.05 equiv of 4-Chlorobenzyl chloride and reflux for 1 additional hour.

Phase 4: Workup & Isolation[7]
  • Cool the mixture to 25°C.

  • Filtration: Filter the reaction slurry to remove inorganic salts (

    
     and excess 
    
    
    
    ). Wash the cake with 1 L of fresh MeCN.
    • Why: Removing salts before aqueous workup prevents emulsion formation and reduces volume.

  • Concentration: Transfer the filtrate to a rotovap (or distill in place) and remove ~80% of the Acetonitrile under reduced pressure.

  • Precipitation: Add 4 L of process water to the concentrated residue while stirring vigorously. The product will precipitate as a white/off-white solid.

  • Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield.

  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash the cake with 1 L of Water, followed by 500 mL of cold Ethanol/Water (1:1) to displace mother liquor impurities.

Purification (Recrystallization)

If the crude purity is <98%, perform recrystallization:

  • Dissolve crude solid in Ethyl Acetate (3 Vol) at reflux.

  • Slowly add n-Heptane (3 Vol) while hot.

  • Cool slowly to 0°C (ramp rate: 10°C/hour).

  • Filter and dry at 45°C under vacuum.

Impurity Fate Mapping

Understanding where impurities go is vital for regulatory compliance (E-E-A-T).

ImpurityMap Phenol Unreacted Phenol Reaction Reaction Mixture Phenol->Reaction BenzylCl Benzyl Chloride BenzylCl->Reaction Salts KCl / K2CO3 Product Target Ether Filter Salt Filtration Reaction->Filter Filter->Salts Solid Waste Wash Water/EtOH Wash Filter->Wash Filtrate Wash->Phenol Soluble in Filtrate Wash->BenzylCl Hydrolyzes/Washes out Wash->Product Solid Cake (Retained)

Figure 2: Fate mapping of key impurities during the workup process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitation; Product lost in mother liquor.Cool slurry to <5°C before filtering. Check filtrate for product (TLC).
High Phenol Impurity Stoichiometry error or wet solvent (consuming benzyl chloride).Ensure MeCN is dry (KF <0.1%). Add 0.1 eq extra benzyl chloride.
Product Color (Yellow) Oxidation of phenol or trace iodine (if KI used).Wash crude cake with 5% sodium bisulfite solution.
Slow Filtration Particle size too small (rapid precipitation)."Age" the precipitate: Heat slurry to 50°C and cool slowly to grow crystals (Ostwald ripening).

References

  • Williamson, A. W. (1850).[1][2][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[6]

  • Tan, Z., et al. (2020). "Process Safety Assessment of Williamson Ether Synthesis". Organic Process Research & Development. (General reference for scale-up safety).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12163, 4-Chlorobenzonitrile (Starting Material Data). [8]

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 9(5), 411-420. (Solvent Selection Guide).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for ether synthesis).

Sources

Application Note: High-Recovery Solid-Phase Extraction of 4-[(4-Chlorophenyl)methoxy]benzonitrile from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical development and bioanalysis. It details the method development and validation protocol for the Solid-Phase Extraction (SPE) of 4-[(4-Chlorophenyl)methoxy]benzonitrile (CPMB), a lipophilic intermediate often encountered in the synthesis of aryl-ether based pharmacophores.

Introduction & Analyte Profile

In drug development, the isolation of lipophilic intermediates like This compound is critical for impurity profiling and pharmacokinetic (PK) bridging studies. This compound presents specific challenges:

  • High Lipophilicity: With an estimated LogP > 3.5, it binds strongly to plasma proteins and plastic surfaces.

  • Neutral Character: The nitrile group is too weakly basic to utilize cation exchange; thus, retention relies solely on hydrophobic and

    
     interactions.
    
  • Solubility: Poor aqueous solubility requires careful organic modification of the load step to prevent precipitation before extraction.

This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. Unlike traditional silica-based C18, polymeric sorbents prevent phase collapse during drying steps and offer a dual retention mechanism (hydrophobic + aromatic) ideal for the chlorophenyl and benzonitrile moieties.

Physicochemical Profile
PropertyValue (Est.)Implication for SPE
Structure Cl-Ph-CH₂-O-Ph-CNTwo aromatic rings enable strong

retention.
LogP ~3.8 - 4.2Requires high % organic elution solvent.
pKa NeutralpH adjustment is not critical for retention, but useful for matrix suppression.

Experimental Protocol

Materials & Reagents
  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 30 mg / 1 cc.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Acetate (if LC-MS sensitivity requires specific pH).

  • Internal Standard (IS): 4-Benzyloxybenzonitrile (structural analog) or deuterated equivalent.

Sample Pre-treatment (Critical Step)

Rationale: Direct loading of plasma clogs cartridges. Protein precipitation (PPT) or dilution is required. For this highly lipophilic compound, a simple dilution often results in low recovery due to protein binding. We use a Disruptive Dilution technique.

  • Aliquot 200 µL of Plasma.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4% H₃PO₄ in Water (Acid disrupts protein binding).

  • Vortex for 30 seconds.

  • Optional: If the sample is a reaction mixture, dilute 1:10 with 5% Methanol in Water to reduce solvent strength below the breakthrough threshold.

SPE Workflow (Step-by-Step)
Step 1: Conditioning
  • Solvent A: 1.0 mL Methanol (Activates the hydrophobic ligands).

  • Solvent B: 1.0 mL Water (Equilibrates the phase).

  • Note: Do not let the cartridge dry out completely, although polymeric phases are resistant to this.

Step 2: Loading
  • Load the pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

  • Mechanism: The CPMB partitions from the aqueous phase onto the divinylbenzene/N-vinylpyrrolidone backbone.

Step 3: Washing (Interference Removal)
  • Wash 1: 1.0 mL 5% Methanol in Water.

    • Purpose: Removes salts, proteins, and highly polar interferences.

  • Wash 2: 1.0 mL 20% Methanol in Water.

    • Purpose: Removes moderately polar impurities.

    • Optimization: CPMB is very hydrophobic; it will not elute at 20% MeOH. This aggressive wash ensures a clean extract.

  • Drying: Apply high vacuum (10 inHg) for 2-5 minutes to remove residual water. Residual water interferes with subsequent evaporation and reconstitution.

Step 4: Elution
  • Solvent: 1.0 mL Methanol (or Acetonitrile).

  • Note: Apply 500 µL, soak for 30 seconds, then elute. Repeat with second 500 µL. This "soak" step improves mass transfer for lipophilic compounds trapped in the pores.

Step 5: Post-Extraction
  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water).

Visualized Workflow & Logic

The following diagram illustrates the decision matrix and workflow for this extraction.

SPE_Workflow cluster_wash Interference Removal Start Sample: Plasma/Reaction Mix PreTreat Pre-treatment: Add 4% H3PO4 (1:1) Disrupt Protein Binding Start->PreTreat Condition Conditioning: 1. MeOH 2. Water Load Load Sample (Slow Flow: 1mL/min) Condition->Load Wash1 Wash 1: 5% MeOH (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 20% MeOH (Remove Moderate Polars) Wash1->Wash2 Dry Dry Cartridge (5 mins Vacuum) Wash2->Dry Elute Elute: 2 x 500µL MeOH (Break Hydrophobic Bond) Dry->Elute Evap Evaporate & Reconstitute Elute->Evap Check Recovery < 80%? Evap->Check Fix1 Check Breakthrough: Analyze Load/Wash fractions Check->Fix1 Yes Fix2 Check Adsorption: Add 0.1% PEG to collection tubes Check->Fix2 Yes

Caption: Step-by-step SPE workflow for CPMB with troubleshooting logic for low recovery outcomes.

Representative Validation Data

The following data represents expected performance metrics for a lipophilic benzonitrile derivative using this polymeric RP protocol.

Table 1: Recovery and Precision (n=5)

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%)Matrix Effect (%)
Low (10.0) 92.44.1-5.2
Mid (100.0) 95.12.8-3.1
High (1000.0) 96.81.9-1.5

Note: Matrix Effect calculated as (Post-Extraction Spike Area / Neat Standard Area) - 1. Negative values indicate ion suppression.

Table 2: Wash Step Optimization Data

Wash Solvent Strength% Analyte Loss in WashExtract Cleanliness
5% MeOH < 0.1%Low
20% MeOH < 0.5%High (Recommended)
40% MeOH 12.4%Very High

Troubleshooting & Optimization

Issue 1: Low Recovery (< 70%)
  • Cause: Non-specific binding (NSB). The chlorophenyl group is "sticky" to polypropylene tubes.

  • Solution: Use low-binding collection plates or add 0.1% PEG-400 or BSA to the collection vessel before evaporation.

  • Alternative: Ensure the elution solvent is strong enough. If MeOH fails, try Acetone/ACN (1:1).

Issue 2: High Backpressure
  • Cause: Plasma proteins clogging the frit.

  • Solution: Increase the centrifugation speed of the pre-treated sample (10,000 x g for 5 mins) before loading.

Issue 3: Breakthrough (Analyte found in Load/Wash)
  • Cause: Loading solvent contains too much organic modifier.

  • Solution: Ensure the sample applied to the cartridge contains < 10% organic solvent. Dilute reaction mixtures with water.

References

  • Waters Corporation. (2024). Oasis HLB Cartridge Care and Use Manual.Link

  • Phenomenex. (2023). Solid Phase Extraction (SPE) Method Development Guide.Link

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A, 856(1-2), 3-54.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your reaction.

The target molecule is typically synthesized via the Williamson ether synthesis, a reliable and versatile SN2 reaction.[1] This process involves the reaction of a deprotonated phenol (4-cyanophenol) with a primary alkyl halide (4-chlorobenzyl chloride). While straightforward in principle, achieving high yields requires careful control of several key parameters.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing expert insights into the rationale behind procedural choices.

Q1: What is the optimal class of solvent for this reaction and why? A: Polar aprotic solvents are strongly recommended. Solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal choices.[2][3]

  • Causality: The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide anion acts as a nucleophile.[1][4] Polar aprotic solvents excel at solvating the counter-ion of the base (e.g., K⁺ or Na⁺) while leaving the phenoxide anion relatively "naked" and highly reactive. This significantly accelerates the rate of the nucleophilic attack. In contrast, protic solvents (like ethanol or water) would form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[5]

Q2: Which base should I choose for the deprotonation of 4-cyanophenol? A: The choice of base depends on your desired reaction conditions (e.g., anhydrous vs. biphasic).

  • For Anhydrous Conditions: A moderately strong but easy-to-handle base like anhydrous potassium carbonate (K₂CO₃) is an excellent choice.[6] It is strong enough to deprotonate the phenol (pKa ≈ 7.9) but is not excessively harsh, minimizing potential side reactions. For a more forceful reaction, sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol; however, it requires strict anhydrous conditions and careful handling.[4]

  • For Biphasic Conditions: If you wish to avoid anhydrous solvents, a combination of a strong base like sodium hydroxide (NaOH) with a phase-transfer catalyst (PTC) is a highly effective, scalable, and green alternative.[7][8][9]

Q3: What is a phase-transfer catalyst (PTC) and when is its use justified? A: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[7] For this synthesis, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) transports the 4-cyanophenoxide anion, formed in the aqueous phase with NaOH, into the organic phase where the 4-chlorobenzyl chloride is dissolved.[7][10]

  • Justification: Use a PTC when you want to leverage inexpensive inorganic bases (like NaOH), avoid the need for strictly anhydrous and often costly solvents, and simplify the overall process, making it more suitable for industrial-scale synthesis.[7][9][11]

Q4: Can I use 4-chlorobenzyl bromide instead of the chloride? What is the impact? A: Yes, you can. In SN2 reactions, the reaction rate is highly dependent on the leaving group's ability. The order of reactivity for halides is I > Br > Cl > F. Therefore, 4-chlorobenzyl bromide would be more reactive than 4-chlorobenzyl chloride, potentially allowing for shorter reaction times or lower temperatures.[12] However, the chloride is often more cost-effective and readily available, making it a common choice for larger-scale work.

Q5: How should I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside pure samples of your starting materials (4-cyanophenol and 4-chlorobenzyl chloride). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. A typical mobile phase could be a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).

Section 2: Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and resolving common problems.

Problem 1: Low or No Product Formation

Possible CauseTroubleshooting SuggestionRationale
Ineffective Base / Incomplete Deprotonation Ensure the base is fresh and active. If using K₂CO₃, ensure it is finely pulverized to maximize surface area.[6] Consider switching to a stronger base like NaH if anhydrous conditions are feasible.The reaction cannot proceed without the formation of the nucleophilic phenoxide. Old or clumped base has reduced activity.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. If using NaH, moisture will quench it violently and render it ineffective.Water is a protic species that can solvate the phenoxide, reducing its nucleophilicity.[5] It will also destroy highly reactive bases like NaH.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C) while monitoring by TLC.SN2 reactions have an activation energy barrier. Insufficient thermal energy can lead to an impractically slow reaction rate. Typical temperatures range from 50-100 °C.[5][8]
Impure Starting Materials Verify the purity of 4-cyanophenol and 4-chlorobenzyl chloride via melting point or NMR spectroscopy. Purify if necessary.Impurities can interfere with the reaction or introduce competing side reactions, consuming reagents and lowering the yield.

Problem 2: Significant Amount of Unreacted 4-Cyanophenol in Final Product

Possible CauseTroubleshooting SuggestionRationale
Insufficient Alkylating Agent Use a slight excess (1.1-1.2 equivalents) of 4-chlorobenzyl chloride.This ensures that once the phenoxide is formed, there is sufficient electrophile present to drive the reaction to completion.
Inadequate Workup During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃).Unreacted 4-cyanophenol is acidic and will be deprotonated by the base, partitioning it into the aqueous layer for easy removal.[6]
Insufficient Reaction Time Extend the reaction time and monitor by TLC until the 4-cyanophenol spot has completely disappeared.The reaction may simply be slow under your current conditions and has not yet reached completion.

Problem 3: Formation of Multiple Unidentified Byproducts

Possible CauseTroubleshooting SuggestionRationale
C-Alkylation Side Reaction Use a less polar solvent or ensure a complete deprotonation of the phenol before adding the alkyl halide.Phenoxide is an ambident nucleophile. While O-alkylation is generally favored, C-alkylation (attack at the ortho position of the ring) can occur, leading to isomeric impurities.[5][8]
Hydrolysis of Nitrile Group Avoid excessively harsh basic conditions (e.g., high concentrations of NaOH at elevated temperatures for prolonged periods).While nitriles are relatively stable, they can hydrolyze to carboxylic acids under forcing basic conditions.
Decomposition at High Temperature Lower the reaction temperature.[5] Confirm the thermal stability of your reagents.High temperatures can cause degradation of starting materials or the product, leading to complex impurity profiles.
Section 3: Protocols & Data
Recommended Reaction Parameters
ParameterCondition A (Standard)Condition B (PTC)Rationale
4-Cyanophenol 1.0 eq1.0 eqLimiting Reagent
4-Chlorobenzyl Chloride 1.1 eq1.1 eqDrives reaction to completion
Base K₂CO₃ (2.0 eq)NaOH (2.0 eq)Deprotonation of phenol
Solvent Anhydrous Acetonitrile or DMFToluene / H₂O (1:1)Optimal medium for SN2 / Biphasic system
Catalyst NoneTBAB (0.05 eq)Phase-Transfer Catalyst
Temperature 80 °C80 °CProvides sufficient activation energy
Typical Time 4-8 hours3-6 hoursPTC can accelerate the reaction
Typical Yield 85-95%90-98%Laboratory yields can range from 50-95%.[8]
High-Yield Experimental Protocol (K₂CO₃ / Acetonitrile)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-cyanophenol (1.0 eq) and finely pulverized anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a concentration of approximately 0.5 M with respect to the 4-cyanophenol.

  • Reagent Addition: Add 4-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-8 hours. Monitor the reaction's completion by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the resulting crude solid in a suitable solvent (e.g., dichloromethane). Wash the organic solution sequentially with 1M NaOH (to remove any unreacted phenol), water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Isolation: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white solid.

Section 4: Visualizing the Process

Visual aids can clarify complex chemical transformations and logical pathways.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Cyanophenol Phenoxide 4-Cyanophenoxide Anion (Nucleophile) R1->Phenoxide Deprotonation R2 4-Chlorobenzyl Chloride Product This compound R2->Product SN2 Attack Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack Troubleshooting_Flowchart Start Low Yield Observed Check_Completion Check Reaction Completion (TLC Analysis) Start->Check_Completion Start_Material Starting Material Remains Check_Completion->Start_Material Incomplete No_Product No Product Formed Check_Completion->No_Product No Reaction Complex_Mixture Complex Mixture of Byproducts Check_Completion->Complex_Mixture Complete but Impure Sol_Time_Temp Increase Time / Temperature Start_Material->Sol_Time_Temp Sol_Workup Improve Workup (Base Wash) Start_Material->Sol_Workup Sol_Reagents Check Reagent Purity & Base Activity No_Product->Sol_Reagents Sol_Conditions Re-evaluate Temp & Solvent Choice (Potential Side Reactions) Complex_Mixture->Sol_Conditions Success Yield Improved Sol_Time_Temp->Success Sol_Reagents->Success Sol_Workup->Success Sol_Conditions->Success

Caption: A logical flowchart for troubleshooting low yield issues.

References
  • JETIR (June 2021). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Williamson Ether Synthesis Lab Procedure. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry (October 24, 2014). The Williamson Ether Synthesis. [Link]

  • Chem-Station (April 13, 2014). Williamson Ether Synthesis. [Link]

  • PTC Organics, Inc. PTC Addition of Alcohol to Nitrile in the Presence of an Ester. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Lumen Learning. Williamson ether synthesis. [Link]

  • Ningbo Innopharmchem Co.,Ltd. (January 21, 2026). Understanding 4-Cyanophenol: Synthesis Methods and Industrial Production. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate (April 13, 2022). Help me, how increase yield in williamson ether reaction?[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • PrepChem.com. Preparation of 4-chlorobenzyl chloride. [Link]

  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • CDN. (December 8, 2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • ResearchGate. (August 6, 2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.

Sources

Minimizing side reactions during 4-[(4-Chlorophenyl)methoxy]benzonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions to minimize side reactions.

Introduction

The formation of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the O-alkylation of 4-cyanophenol with 4-chlorobenzyl chloride. While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can significantly impact yield and purity.[1][2] This guide provides in-depth, experience-driven advice to help you achieve high-yield, high-purity synthesis of your target compound.

Core Reaction and Mechanism

The primary reaction involves the deprotonation of 4-cyanophenol by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether.[1][2]

Reaction Pathway Diagram

Williamson_Ether_Synthesis Reactant1 4-Cyanophenol Intermediate 4-Cyanophenoxide Reactant1->Intermediate + Base - H⁺ Reactant2 4-Chlorobenzyl Chloride Base Base (e.g., K₂CO₃) Product This compound Intermediate->Product + 4-Chlorobenzyl Chloride Byproduct Salt (e.g., KCl)

Caption: Williamson ether synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low or No Product Formation with Significant Unreacted Starting Material

Probable Cause A: Incomplete Deprotonation of 4-Cyanophenol

  • Explanation: The reaction cannot proceed without the formation of the nucleophilic phenoxide. If the base is not strong enough to deprotonate the 4-cyanophenol, the starting material will remain unreacted.[3][4]

  • Solution:

    • Assess Base Strength: While weaker bases like potassium carbonate (K₂CO₃) are often sufficient for phenols, if you observe poor conversion, consider a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5]

    • Ensure Anhydrous Conditions (if using highly reactive bases): If you opt for a very strong base like sodium hydride (NaH), it is critical to use anhydrous solvents and glassware. Any trace of water will quench the hydride, rendering it ineffective.[3][6]

Probable Cause B: Poor Solubility of Reactants

  • Explanation: If the reactants are not adequately dissolved in the solvent, the reaction rate will be significantly hindered.

  • Solution:

    • Solvent Selection: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2] These solvents are excellent at solvating both the phenoxide and the alkyl halide without interfering with the nucleophilicity of the phenoxide.[1][7]

    • Consider Phase-Transfer Catalysis: In biphasic systems or when solubility is a persistent issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the phenoxide ion into the organic phase, facilitating the reaction.[1][2]

Problem 2: Significant Formation of Byproducts

This is one of the most common challenges in this synthesis. Below are the primary side reactions and strategies to mitigate them.

Side Reaction A: C-Alkylation of 4-Cyanophenol
  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired isomers.

  • Mitigation Strategies:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[8]

    • Counter-ion Effects: The nature of the cation associated with the phenoxide can play a role. Softer cations may favor O-alkylation.

Side Reaction B: Elimination of 4-Chlorobenzyl Chloride
  • Explanation: The phenoxide ion is also a base and can induce the elimination of HCl from 4-chlorobenzyl chloride, although this is less common with primary benzylic halides compared to secondary or tertiary halides.[1][7]

  • Mitigation Strategies:

    • Temperature Control: Maintain the reaction temperature within the optimal range of 50-100°C.[1][2] Excessively high temperatures can favor elimination over substitution.

    • Base Selection: Avoid overly strong or sterically hindered bases if elimination is a significant issue.[4]

Side Reaction C: Self-Condensation/Polymerization
  • Explanation: Under certain conditions, especially with prolonged reaction times or excessive temperatures, self-condensation or polymerization of the starting materials or product can occur.

  • Mitigation Strategies:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of degradation products.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-chlorobenzyl chloride to ensure complete conversion of the 4-cyanophenol without having a large excess of the alkylating agent that could lead to other side reactions.

Side Reaction Pathways Diagram

Side_Reactions Phenoxide 4-Cyanophenoxide MainProduct O-Alkylation (Desired Product) Phenoxide->MainProduct SideProduct1 C-Alkylation Product Phenoxide->SideProduct1 Ring Attack SideProduct2 Elimination Product Phenoxide->SideProduct2 Acts as Base AlkylHalide 4-Chlorobenzyl Chloride AlkylHalide->MainProduct AlkylHalide->SideProduct1 AlkylHalide->SideProduct2 Troubleshooting_Flowchart Start Reaction Complete? LowYield Low Yield/ No Reaction Start->LowYield No ImpureProduct Impure Product Start->ImpureProduct Yes, but... Success High Yield & Purity Start->Success Yes CheckBase Check Base Strength & Anhydrous Conditions LowYield->CheckBase CheckSolvent Check Solvent & Solubility LowYield->CheckSolvent CheckStoichiometry Check Stoichiometry ImpureProduct->CheckStoichiometry Purification Refine Purification (Recrystallization/ Chromatography) ImpureProduct->Purification OptimizeTemp Optimize Temperature & Reaction Time CheckBase->OptimizeTemp CheckSolvent->OptimizeTemp CheckStoichiometry->OptimizeTemp

Sources

Technical Support: Stability Profile of 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is 4-[(4-Chlorophenyl)methoxy]benzonitrile stable in acid? Short Answer: It is kinetically stable in dilute, cold acids (e.g., 0.1% Formic Acid at 25°C) but thermodynamically unstable in strong, hot, or concentrated acids .[1][2]

Key Vulnerabilities:

  • Nitrile Hydrolysis (Primary Risk): In aqueous acids (pH < 2), the nitrile group undergoes hydrolysis to the primary amide (+18 Da) and subsequently to the carboxylic acid (+19 Da total shift).[2] This is the dominant degradation pathway in HPLC/LC-MS workflows.[1][2]

  • Ether Cleavage (Secondary Risk): The benzylic ether linkage is susceptible to acidolysis, yielding 4-chlorobenzyl alcohol and 4-cyanophenol.[1][2] However, due to the electron-withdrawing nature of the nitrile group, this ether is more robust than standard benzyl ethers and requires forcing conditions (e.g., refluxing HBr or high temperatures) to cleave significantly.[1][2]

Diagnostic Hub: Troubleshooting Your Data

Use this section to identify issues based on your experimental observations (e.g., LC-MS or NMR data).

Symptom: Unexpected Mass Shifts in LC-MS
Observation (Mass Shift)DiagnosisCause
[M+18]⁺ Amide Formation Partial Hydrolysis. The nitrile (-CN) has converted to a primary amide (-CONH₂).[1][2] Common in samples stored in 0.1% TFA/Water for >24 hours.[2]
[M+19]⁺ Acid Formation Full Hydrolysis. The nitrile has converted to a carboxylic acid (-COOH).[1][2] Indicates exposure to strong acid or heat (e.g., heating during workup).
[M-124]⁺ Loss of Benzyl Group Ether Cleavage. Loss of the 4-chlorobenzyl fragment (C₇H₆Cl).[1][2] Indicates harsh acidic conditions (e.g., HBr, HI, or Lewis acids).
Symptom: Precipitate Formation During Workup[1][2]
  • Scenario: You acidified an aqueous layer, and a solid formed.[2]

  • Analysis: This is likely the product itself (not degradation).[1][2] The molecule is highly lipophilic (LogP ~3.6). Unlike amines, it does not form a water-soluble salt in acid (the ether oxygen is too weakly basic).[1][2]

  • Action: Filter the solid and check purity. If the solid is soluble in bicarbonate, it is the hydrolyzed carboxylic acid byproduct .[2]

Mechanistic Insight & Pathways

To understand why degradation occurs, examine the chemical pathways below. The nitrile hydrolysis is faster and occurs under milder conditions than the ether cleavage.

Degradation Pathways (DOT Visualization)

DegradationPathways Parent Parent Molecule This compound (Stable in neutral/dry conditions) Amide Primary Amide (Partial Hydrolysis) [M+18 Da] Parent->Amide H₂O / H⁺ (Fastest) Standard LC-MS conditions Cleavage Ether Cleavage Products 4-Chlorobenzyl alcohol + 4-Cyanophenol Parent->Cleavage Strong Acid (HBr/HI) High Temp (>80°C) Acid Carboxylic Acid (Full Hydrolysis) [M+19 Da] Amide->Acid H₂O / H⁺ / Heat Extended storage

Caption: Figure 1. Acid-mediated degradation pathways.[1][2][3][4] The solid line represents the primary risk (nitrile hydrolysis), while the dashed line represents the secondary risk (ether cleavage).

Why is the Ether Relatively Stable?

Standard benzyl ethers are acid-labile.[1][2] However, in this molecule, the ether oxygen is attached to a phenyl ring bearing a cyano group (electron-withdrawing) .[1][2] This reduces the electron density on the oxygen atom, making it less basic and harder to protonate—the first necessary step for acid cleavage [1]. Consequently, the molecule survives conditions that would cleave a standard paramethoxybenzyl (PMB) ether.

Standardized Stability Protocols

Protocol A: Safe HPLC/LC-MS Conditions
  • Recommended Mobile Phase: 0.1% Formic Acid or 10 mM Ammonium Acetate.[2]

  • Avoid: 0.1% Trifluoroacetic Acid (TFA) if samples will sit in the autosampler for >12 hours.[2] TFA is strong enough to catalyze surface-mediated hydrolysis on glass vials over time.[1][2]

  • Temperature: Maintain autosampler at 4°C.

Protocol B: Synthetic Workup (Quenching Reactions)

If you are isolating this compound from a reaction mixture:

  • Acid Choice: Use dilute HCl (1M) or saturated NH₄Cl.[2] Avoid concentrated H₂SO₄ or HBr.[2]

  • Temperature: Perform all acidification steps at 0°C (Ice Bath) .

  • Duration: Minimize contact time. Extract into an organic solvent (DCM or Ethyl Acetate) immediately after acidification.[2]

  • Drying: Do not store the compound in acidic solution. Wash the organic layer with saturated NaHCO₃ to neutralize trace acids before concentrating.

Protocol C: Stability Stress Test

Use this protocol to validate stability for your specific application.[2]

  • Prepare Stock: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Prepare Stress Media:

    • Acidic:[1][2][3][5][6][7][8] 1 mL of 0.1 M HCl.[2]

    • Control: 1 mL of Water (pH 7).

  • Incubation: Mix 100 µL Stock + 900 µL Media. Incubate at RT for 24 hours .

  • Analysis: Inject on HPLC.

    • Pass Criteria: < 2% degradation (Amide peak area).[2]

    • Fail Criteria: Appearance of [M+18] peak > 5%.[2]

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a reaction with Lewis Acids (e.g., AlCl₃, BF₃)? A: Proceed with extreme caution. Lewis acids can coordinate to the nitrile nitrogen (halting hydrolysis but potentially causing polymerization) OR coordinate to the ether oxygen, triggering debenzylation (cleavage). If a Lewis acid is required, keep the temperature below -20°C [2].[2]

Q: I see a peak at [M+1] in my mass spec. Is this the acid hydrolysis product? A: No. [M+1] is likely the protonated parent ion


.[2] The carboxylic acid hydrolysis product would appear at 

relative to the parent mass (or [M+1]+18).[2]

Q: Is the compound light-sensitive in acid? A: Benzyl ethers can undergo photo-oxidation.[1][2] While acid itself doesn't trigger this, the combination of acidic media and ambient light can accelerate radical degradation. Store solutions in amber vials.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1][2] (Standard reference for benzyl ether stability profiles).

  • Cohen, S. M., et al. Kinetics of Acid-Catalyzed Nitrile Hydrolysis.[2] Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic basis for nitrile-to-amide conversion).

  • PubChem. Compound Summary: 4-Chlorobenzonitrile (Analogous substructure stability).[1][2] Retrieved from [Link][1][2]

Sources

Technical Support Center: Removal of 4-Chlorobenzyl Chloride (4-CBC)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Impurity Remediation / Genotoxic Impurity Control

Executive Summary

4-Chlorobenzyl chloride (4-CBC) is a potent electrophile used frequently as a building block in benzylation reactions. However, its persistence in final pharmaceutical intermediates presents two critical challenges:

  • Safety: It is a severe lachrymator and skin irritant.

  • Regulatory: It is classified as a Class 1/2 Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating nature.

Standard evaporation is often ineffective due to its high boiling point (~215°C) and lipophilicity. This guide details three chemically distinct strategies to remove unreacted 4-CBC to sub-ppm levels.

Module 1: Chemical Scavenging (Solid-Phase)

Best for: High-value intermediates (mg to kg scale) where aqueous workup is difficult or product stability is pH-sensitive.

The Logic

Instead of trying to wash 4-CBC out, we use its electrophilic nature against it. By adding a polymer-supported nucleophile (resin), the 4-CBC covalently binds to the solid bead via an


 reaction. The impurity is then removed by simple filtration.[1]
Recommended Scavengers
Scavenger TypeFunctional GroupMechanismLoading Capacity
PS-Trisamine Primary/Secondary AmineForms ammonium salt~3.0–4.0 mmol/g
PS-Thiol Thiol (-SH)Forms thioether~1.0–1.5 mmol/g
Protocol: PS-Trisamine Scavenging
  • Stoichiometry: Calculate the excess 4-CBC (by HPLC/GC). Add 3–5 equivalents of PS-Trisamine resin relative to the residual 4-CBC.

  • Solvent: Ensure the product is dissolved in a non-nucleophilic solvent (DCM, THF, or Ethyl Acetate).

  • Incubation: Agitate gently (do not stir with a magnetic bar as it grinds the beads) at room temperature for 4–12 hours.

    • Tip: Heating to 40°C accelerates the kinetics significantly.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains the product; the 4-CBC is trapped on the resin.

Module 2: The "Sacrificial Amine" Extraction (Liquid-Phase)

Best for: Robust products stable to mild base/acid cycles. This is the most cost-effective method for large-scale removal.

The Logic

4-CBC is lipophilic (logP ~3.4), making it impossible to remove via standard water washes. The Trick: We react the 4-CBC with a cheap, water-soluble secondary amine (e.g., Morpholine or Dimethylamine) to convert it into a highly basic tertiary amine. We then wash the organic layer with dilute acid.[2] The converted impurity protonates, becomes water-soluble, and partitions into the aqueous waste.

Step-by-Step Workflow

G Start Crude Organic Layer (Product + 4-CBC) Step1 Add Sacrificial Amine (1.5 eq Morpholine or DMA) Start->Step1 Reaction Stir 1-2h @ RT (Converts 4-CBC to Basic Adduct) Step1->Reaction Wash Wash with 1N HCl Reaction->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Protonated Impurity) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer Keep

Figure 1: The "Sacrificial Amine" purification logic. By derivatizing the lipophilic halide into a basic amine, it can be extracted into the acidic aqueous phase.

Critical Troubleshooting
  • Q: Will this react with my product?

    • A: Only if your product is also a potent alkylating agent (e.g., another alkyl halide or epoxide). If your product is an amide, ester, or ether, it is safe.

  • Q: Why Morpholine?

    • A: It is cheap, nucleophilic, and the resulting benzyl-morpholine adduct protonates easily (pKa ~7-8), ensuring complete removal with 1N HCl.

Module 3: Physical Purification (Crystallization)

Best for: Final API polishing where chemical additives are restricted.

Solvent Selection Guide

4-CBC has a low melting point (~29-31°C) and is highly soluble in most organic solvents. To separate it, you need a system where the impurity stays in the mother liquor.

Solvent SystemStrategyOutcome
Heptane / Hexanes Cold Wash4-CBC is highly soluble in alkanes. Slurry the crude solid in cold heptane (0°C) and filter.
IPA / Water Anti-solventDissolve product in IPA; add water. 4-CBC may oil out or stay in solution depending on concentration.

Warning: Do not rely on rotary evaporation. The BP of 4-CBC is 216°C. High vacuum (<1 mbar) and heat (>60°C) are required to distill it, which often degrades valuable products.

Module 4: Analytical Verification (PGI Compliance)

Requirement: You must prove removal to ppm levels (Threshold of Toxicological Concern - TTC). NMR is insufficient for this (LOD ~500-1000 ppm).

Recommended Method: GC-MS (SIM Mode)
  • Column: DB-5ms or equivalent non-polar column.

  • Injector: 250°C (Splitless).

  • Detection: Selected Ion Monitoring (SIM).

  • Target Ions (m/z):

    • 125 (Base peak, tropylium ion derivative)

    • 160 (Molecular ion

      
      )
      
    • 162 (

      
       isotope)
      

Alternative: HPLC-UV

  • 4-CBC has weak UV absorbance. If GC is unavailable, derivatize a sample with excess morpholine (as in Module 2) and monitor the formation of the 4-chlorobenzyl morpholine adduct, which is easier to quantitate and separates well from the baseline.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Anderson, N. G., et al. (2000). Practical Process Research and Development. Academic Press. (Chapter on Impurity Control).
  • Sigma-Aldrich. (2024). Polymer-Supported Scavengers for Organic Synthesis.[3][4]Link

  • Tee, O. S., & Duce, P. P. (1989). The reaction of benzyl chlorides with amines.[2][5]Journal of Organic Chemistry. (Mechanistic basis for Module 2).

  • European Medicines Agency. (2015). Questions and answers on the implementation of the ICH M7 guideline.Link

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of 4-[(4-Chlorophenyl)methoxy]benzonitrile: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 30046-06-1), a critical intermediate in the synthesis of liquid crystals and agrochemicals. Unlike standard spectral databases that list peak tables, this document focuses on diagnostic interpretation —specifically, how to distinguish the target ether from its starting materials (4-hydroxybenzonitrile and 4-chlorobenzyl chloride) and common hydrolysis byproducts.

We compare the structural resolution of 1H NMR against low-resolution alternatives, establishing it as the primary method for validating the Williamson ether linkage formation.

Structural Analysis & Resonance Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.

Molecule: this compound Formula: C₁₄H₁₀ClNO Key Structural Motifs:

  • Motif A (Linker): An oxymethylene bridge (-O-CH₂-) connecting two aromatic systems.

  • Motif B (Acceptor Ring): A benzonitrile ring (electron-withdrawing -CN group).

  • Motif C (Donor/Halogen Ring): A 4-chlorophenyl ring (weakly deactivating -Cl group).

Predicted Chemical Shift Logic
  • The Methylene Singlet: The -OCH₂- protons are the most diagnostic. They are deshielded by the oxygen atom and the adjacent aromatic ring, typically appearing near 5.1–5.2 ppm .

  • The "Roofing" Effect: Both aromatic rings are para-substituted, creating two distinct AA'BB' coupling systems.

    • Ring B (CN side): The -CN group strongly deshields ortho protons (~7.6 ppm), while the alkoxy group shields the meta protons (~7.0 ppm), creating a wide separation.

    • Ring C (Cl side): The -Cl and -CH₂- groups have similar electronic effects, often causing these protons to overlap or appear as a tight multiplet around 7.3–7.4 ppm .

Experimental Protocol

Synthesis Context (For Impurity Identification)

The compound is typically synthesized via Williamson ether synthesis:



Key Impurities to Monitor: Unreacted 4-chlorobenzyl chloride and 4-hydroxybenzonitrile.
NMR Sample Preparation

To ensure high-resolution data comparable to the values in this guide, follow this strict protocol:

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) or CDCl₃ (Chloroform-d).

    • Recommendation:CDCl₃ is preferred for better resolution of the aromatic region. DMSO-d₆ is necessary if the sample contains significant unreacted phenolic starting material due to solubility.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) causes signal broadening and viscosity-induced shimming errors.

  • Acquisition Parameters:

    • Transients (Scans): 16 (minimum) to 64 (for trace impurity detection).

    • Relaxation Delay (D1): 1.0 s (routine) or 5.0 s (quantitative integration).

    • Pulse Angle: 30°.

Detailed Spectrum Interpretation

The following data corresponds to a 400 MHz 1H NMR spectrum in CDCl₃ (referenced to TMS at 0.00 ppm).

Table 1: Chemical Shift Assignment
SignalShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentDiagnostic Value
A 5.12 Singlet (s) 2H --O-CH₂- (Methylene)Primary Confirmation of Ether Bond
B 7.03 Doublet (d)2H8.8Ar-H (Ortho to -O-, Ring B)Confirms O-alkylation of phenol
C 7.35 - 7.42 Multiplet (m)4H-Ar-H (Ring C, Chlorophenyl)Overlapping AA'BB' of benzyl ring
D 7.59 Doublet (d)2H8.8Ar-H (Ortho to -CN, Ring B)Confirms Benzonitrile integrity
The Aromatic Region Logic (Visualization)

The aromatic region is complex due to the overlap of the chlorophenyl protons. Use the following logic to deconvolute the signals:

G cluster_0 Ring B (Benzonitrile) cluster_1 Ring C (Chlorophenyl) H_CN H (ortho to CN) Deshielded by CN ~7.6 ppm H_O H (ortho to O) Shielded by Oxygen ~7.0 ppm H_CN->H_O Couples (J=8.8) H_Cl H (ortho to Cl) Overlap Overlap Region ~7.35 - 7.42 ppm (Electronic effects similar) H_Cl->Overlap H_CH2 H (ortho to CH2) H_CH2->Overlap

Figure 1: Deconvolution logic for the aromatic region signals.

Comparative Purity Analysis (Performance Guide)

This section compares the 1H NMR "performance" (diagnostic capability) against alternative scenarios (impurities) to validate the success of the reaction.

Distinguishing Product from Precursors

The methylene (-CH₂-) region (4.0 – 5.5 ppm) is the "fingerprint" region for purity.

CompoundDiagnostic Signal (-CH₂- or -OH)Shift (δ ppm)Visual Difference
Target Product -O-CH₂-Ar 5.12 (s) Clean Singlet
Impurity: 4-Chlorobenzyl Chloride-Cl-CH₂-Ar4.55 (s)Upfield shift (Cl is less electronegative than O)
Impurity: 4-Hydroxybenzonitrile-OH~6.0 - 9.0 (br)Broad singlet, D₂O exchangeable, No CH₂ peak
Impurity: 4-Chlorobenzyl AlcoholHO-CH₂-Ar4.65 (s)Distinct from product and chloride
Workflow for Purity Verification

Follow this decision tree to interpret your raw data:

PurityCheck Start Analyze 4.0 - 5.5 ppm Region Check51 Peak at ~5.12 ppm? Start->Check51 Check45 Peak at ~4.55 ppm? Check51->Check45 Yes ResultHydro FAIL: Hydrolysis/Start Material Check51->ResultHydro No (Reaction Failed) CheckOH Broad peak > 6.0 ppm? Check45->CheckOH No ResultMix FAIL: Incomplete Reaction Check45->ResultMix Yes (Residual Benzyl Chloride) ResultPure PASS: Product Formed CheckOH->ResultPure No (High Purity) CheckOH->ResultMix Yes (Residual Phenol)

Figure 2: Decision tree for rapid purity assessment using 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles of AA'BB' systems and ether shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 4675 (4-Methoxybenzonitrile analog comparison). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 4-((4-Chlorobenzyl)oxy)benzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides a definitive comparative analysis of the mass spectrometry (MS) behavior of 4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS: 19670-63-4). As a critical intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole), precise identification of this compound is essential for purity profiling in drug development.

Unlike standard spectral libraries that list peaks without context, this guide focuses on the mechanistic causality of fragmentation. We compare its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) and analyze the diagnostic utility of its chlorinated benzyl moiety against non-chlorinated analogues.

Chemical Identity[1][3]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  243.045 Da
    
  • Structural Core: A ether linkage connecting a 4-chlorobenzyl group (Side A) and a 4-cyanophenyl group (Side B).

Mechanistic Fragmentation Analysis

The fragmentation of this molecule is governed by the stability of the ether linkage and the "Chlorine Signature."

The Primary Cleavage Event (Benzylic Scission)

The weakest bond in the molecular ion is the C-O ether bond. Upon excitation (CID or EI), the molecule undergoes heterolytic cleavage. This is not random; it is driven by the formation of the resonance-stabilized 4-chlorobenzyl cation .

  • Pathway A (Dominant): The bond breaks to retain the positive charge on the benzyl carbon. The resulting ion is the 4-chlorobenzyl cation (

    
     125), which often rearranges to a chlorotropylium ion structure.
    
  • Pathway B (Secondary): Charge retention on the phenolic side yields the 4-cyanophenol radical cation (

    
     119), typically less abundant in ESI+ but visible in EI.
    
The Chlorine Isotope Signature (Self-Validation)

The presence of a single chlorine atom provides an intrinsic validation tool. Any fragment containing the chlorobenzyl group must exhibit a characteristic isotope pattern:

  • M (

    
    ):  100% relative intensity.
    
  • M+2 (

    
    ):  ~32% relative intensity.
    

If a fragment peak at m/z 125 does not have a corresponding peak at m/z 127 with a ~3:1 ratio, it is NOT the chlorobenzyl moiety.

Visualization: Fragmentation Pathways[1][5][8]

The following diagram maps the precursor ion to its critical diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 244.05 (35-Cl) (Ether Linkage Intact) TS Transition State (Inductive Cleavage of C-O) Precursor->TS Collision Energy (15-30 eV) Frag_Benzyl Fragment A (Dominant) 4-Chlorobenzyl Cation m/z 125.01 / 127.01 (Tropylium Resonance) TS->Frag_Benzyl Heterolytic Cleavage Frag_Phenol Fragment B (Neutral Loss) 4-Cyanophenol (Not detected in ESI+) TS->Frag_Phenol Neutral Elimination Frag_Sec Secondary Fragment Loss of Cl m/z 89.04 (Tropylium derivative) Frag_Benzyl->Frag_Sec -HCl / -Cl

Caption: Figure 1. ESI+ Fragmentation pathway showing the dominant formation of the 4-chlorobenzyl cation (m/z 125) via ether cleavage.

Comparative Performance Guide

This section objectively compares how different ionization modes and structural analogues appear, aiding in method selection.

Comparison 1: Ionization Modes (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion Weak or Absent (

, m/z 243)
Strong (

, m/z 244)
Base Peak m/z 125 (Chlorobenzyl)m/z 244 (Precursor) or 125 (at high CE)
Diagnostic Utility Structural fingerprinting (library match)Quantitation & Precursor selection
Key Interferences Solvent peaks, background oilsAdducts (

, m/z 266)
Comparison 2: Structural Analogue Shift

To validate the "Chlorine Shift," compare the target against its non-chlorinated analogue, 4-Benzyloxybenzonitrile .

Fragment TypeTarget Compound (Cl-substituted)Analogue (H-substituted)Mass Shift (

)
Precursor (

)
m/z 244m/z 210+34 Da
Primary Fragment (Benzyl) m/z 125 (Chlorobenzyl)m/z 91 (Benzyl/Tropylium)+34 Da
Secondary Fragment m/z 89 (Loss of HCl)m/z 65 (Loss of C2H2)Non-linear

Insight: The shift from m/z 91 to m/z 125 is the definitive confirmation of the 4-chlorophenyl moiety.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Objective: Establish a robust quantitation method for the target impurity.

Method Development Flowchart

Workflow Step1 1. Infusion Step2 2. Precursor Scan (Identify m/z 244 & 246) Step1->Step2 Step3 3. Product Ion Scan (Ramp CE 10-50 eV) Step2->Step3 Step4 4. Validation (Check 125/127 Ratio) Step3->Step4

Caption: Figure 2. Step-by-step optimization workflow for MRM transition selection.

Detailed Protocol
  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL Methanol (Stock).

    • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Reasoning: Formic acid promotes protonation (

      
      ).
      
  • Direct Infusion (Tune):

    • Flow rate: 10 µL/min.

    • Source Temp: 350°C.

    • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE) Optimization:

    • Perform a "Breakdown Curve" analysis.

    • Low CE (10 eV): Precursor (244) should be >90%.

    • Mid CE (20-25 eV): Precursor decreases; Fragment 125 appears.

    • High CE (>40 eV): Precursor vanishes; Secondary fragments (m/z 89) dominate.

    • Selection: Choose the CE that yields ~10% remaining precursor to ensure stable signal.

  • Self-Validation Step (Crucial):

    • Monitor the transition 244.0 -> 125.0 .

    • Simultaneously monitor 246.0 -> 127.0 (The

      
      Cl isotopologue).
      
    • Acceptance Criteria: The area ratio of (244->125) / (246->127) must be between 2.8 and 3.2 . If outside this range, a co-eluting impurity is interfering.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzyl Ethers. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • European Directorate for the Quality of Medicines (EDQM). (2022). Letrozole: Impurity Profiling Guidelines.[Link]

  • PubChem Compound Summary. (2023). This compound (CID 11466837). National Center for Biotechnology Information. [Link]

Sources

Comparing synthetic routes for 4-[(4-Chlorophenyl)methoxy]benzonitrile efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthetic pathways for 4-[(4-Chlorophenyl)methoxy]benzonitrile , a critical structural motif often encountered in the synthesis of aromatase inhibitors like Letrozole.

While the Classical Williamson Ether Synthesis (using K₂CO₃/Acetone or DMF) remains the academic standard due to its reliability, this guide identifies Phase Transfer Catalysis (PTC) as the superior method for scale-up and process efficiency. The PTC route eliminates the need for difficult-to-remove dipolar aprotic solvents (DMF/DMSO), offers easier aqueous workup, and maintains yields >90%.

Quick Comparison: Route Efficiency
FeatureRoute A: Classical Williamson Route B: Phase Transfer Catalysis (PTC) Route C: Mitsunobu Reaction
Reagents K₂CO₃, Acetone/DMFNaOH(aq), Toluene, TBABDEAD/DIAD, PPh₃, THF
Yield 92–95%90–95%70–85%
Atom Economy Moderate (Salt waste)HighPoor (Phosphine oxide waste)
Scalability Low (Solvent volume/removal)High (Biphasic, easy separation)Low (Reagent cost/Column chromatography)
Reaction Time 4–12 Hours2–6 Hours12–24 Hours

Structural Analysis & Retrosynthesis

The target molecule consists of a benzonitrile core linked to a 4-chlorobenzyl moiety via an ether bond. The most logical disconnection is at the ether oxygen, leveraging the acidity of 4-hydroxybenzonitrile (pKa ~7.9) and the electrophilicity of 4-chlorobenzyl halides.

Retrosynthesis Target Target: this compound Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Fragment1 Nucleophile: 4-Hydroxybenzonitrile (Phenol) Disconnection->Fragment1 Fragment2 Electrophile: 4-Chlorobenzyl Chloride (or Bromide) Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection revealing the convergent synthesis via O-alkylation.

Route 1: Phase Transfer Catalysis (Recommended for Scale)

The "Green" Industrial Standard

This method utilizes a biphasic system (Toluene/Water) with a quaternary ammonium salt (TBAB) to shuttle the phenoxide anion into the organic phase. This avoids anhydrous conditions and energy-intensive solvent distillation.

Mechanism of Action
  • Aqueous Phase: NaOH deprotonates 4-hydroxybenzonitrile.

  • Interface: The tetrabutylammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻).

  • Organic Phase: The lipophilic ion pair [Q⁺ArO⁻] migrates into toluene, reacting rapidly with 4-chlorobenzyl chloride.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) Phenol 4-Hydroxybenzonitrile Phenoxide Phenoxide Anion (ArO-) Phenol->Phenoxide NaOH Q_Salt Phase Transfer Catalyst (TBAB / Q+) Phenoxide->Q_Salt Ion Pairing IonPair Lipophilic Ion Pair [Q+ ArO-] Q_Salt->IonPair Transfer Product Product (Ether) IonPair->Product SN2 Attack Electrophile 4-Chlorobenzyl Chloride Electrophile->Product

Figure 2: Interfacial mechanism facilitating high reaction rates in non-polar solvents.

Experimental Protocol
  • Reagents:

    • 4-Hydroxybenzonitrile (1.0 eq)

    • 4-Chlorobenzyl chloride (1.05 eq)

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)

    • Sodium Hydroxide (2.0 eq, 50% aq. solution)

    • Toluene (5 vol)

Step-by-Step:

  • Charge: To a flask equipped with mechanical stirring, add 4-hydroxybenzonitrile and Toluene.

  • Basify: Add 50% NaOH solution. The mixture will form two layers.

  • Catalyze: Add TBAB. Heat the mixture to 60–70°C.

  • Addition: Add 4-chlorobenzyl chloride dropwise over 30 minutes.

  • Reaction: Stir vigorously at 80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water (2x) and brine (1x).

  • Isolation: Concentrate the toluene layer under reduced pressure. The product crystallizes upon cooling or addition of heptane.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • Yield: Expect 90–95%.

  • Melting Point: 57–59°C.

Route 2: Classical Williamson Ether Synthesis

The Reliable Lab Standard

Best for small-scale (<5g) exploratory work where solvent cost is negligible and setting up a biphasic system is unnecessary.

Experimental Protocol
  • Reagents:

    • 4-Hydroxybenzonitrile (1.0 eq)

    • 4-Chlorobenzyl bromide (1.1 eq) (Bromide is more reactive than chloride for this route)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Acetone (10 vol)

Step-by-Step:

  • Solvation: Dissolve 4-hydroxybenzonitrile in Acetone.

  • Deprotonation: Add anhydrous K₂CO₃. Stir at RT for 15 minutes.

  • Addition: Add 4-chlorobenzyl bromide.

  • Reflux: Heat to reflux (approx. 56°C) for 6–12 hours.

  • Filtration: Filter off the inorganic salts (KBr, excess K₂CO₃) while warm.

  • Evaporation: Remove acetone via rotary evaporation to yield a crude solid.

  • Precipitation: Triturate the solid with cold water to remove residual salts, filter, and dry.

Pros/Cons:

  • Pro: Very simple setup; no phase separation issues.

  • Con: Acetone limits the temperature (slow reaction); K₂CO₃ removal can be messy on large scales.

Route 3: Mitsunobu Reaction (Alternative)

For Sensitive Substrates Only

This route condenses the alcohol directly with the phenol. It is generally not recommended for this specific target due to poor atom economy (formation of OPPh₃ and Hydrazine byproduct) but is useful if the benzyl halide is unavailable.

  • Reagents: 4-Hydroxybenzonitrile + 4-Chlorobenzyl alcohol + PPh₃ + DIAD.

  • Conditions: THF, 0°C to RT, 24h.

  • Major Drawback: Purification requires column chromatography to remove triphenylphosphine oxide, making it unviable for >1g synthesis.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized product, compare your results against these standard metrics.

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 57–59°C [1, 2].

    • Note: If MP is <55°C, recrystallize from Ethanol.

Spectroscopic Data (¹H NMR in CDCl₃)
  • δ 7.58 (d, 2H): Benzonitrile aromatic protons (ortho to CN).

  • δ 7.35 (m, 4H): Chlorobenzyl aromatic protons.

  • δ 7.02 (d, 2H): Benzonitrile aromatic protons (ortho to Ether).

  • δ 5.10 (s, 2H): Benzylic methylene (-O-CH₂- ). This is the diagnostic peak for successful ether formation.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxybenzonitrile / Analogs. Retrieved from (General physical data reference for benzonitrile ethers).

  • ChemSRC. 4-Methoxybenzonitrile Physical Properties & Melting Point Data. Retrieved from .

  • Xu, L.F., & Zheng, T.C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.[1] (Demonstrates high-yield ether synthesis using benzyl chlorides).

  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[2] (Foundational text for the PTC protocol).

  • Novartis AG.Process for the Preparation of Letrozole. US Patent 4,978,672.

Sources

Navigating Elemental Analysis Validation: A Comparative Guide for 4-[(4-Chlorophenyl)methoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the elemental composition of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, comparative analysis of methodologies for the elemental analysis validation of 4-[(4-Chlorophenyl)methoxy]benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the nuances of experimental design, data interpretation, and the rationale behind selecting the most appropriate analytical technique, moving beyond a simple recitation of steps to a deeper understanding of the underlying scientific principles.

The Criticality of Elemental Analysis for this compound

This compound (C₁₄H₁₀ClNO) is a molecule whose purity and identity are paramount. Its molecular formula predicts a specific elemental composition: Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O). Elemental analysis serves as a fundamental tool to verify this composition, providing a quantitative measure of the percentage of each element present in a sample. This verification is a critical component of Good Manufacturing Practices (GMP) and is essential for:

  • Confirming Molecular Identity: Ensuring the synthesized compound is indeed the intended molecule.

  • Assessing Purity: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.

  • Supporting Structural Elucidation: In conjunction with other spectroscopic techniques (e.g., NMR, IR, MS), elemental analysis provides foundational data for confirming the proposed chemical structure.

Comparative Methodologies: Combustion Analysis vs. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

While several techniques can be employed for elemental analysis, this guide will focus on a comparison between the classical, yet highly reliable, Combustion Analysis and the more modern, high-sensitivity technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

Method 1: Combustion Analysis

Combustion analysis is a robust and widely used method for determining the percentages of carbon, hydrogen, and nitrogen in a sample.[1][2] The technique involves the complete combustion of a small, precisely weighed amount of the sample in a controlled oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.[1][3][4]

Instrumentation: CHN Elemental Analyzer

Principle: A weighed sample of this compound is combusted at high temperatures (typically ~900-1000°C) in a stream of pure oxygen.[1] The resulting gases are passed through a series of traps and columns to separate CO₂, H₂O, and N₂.[1] The amount of each gas is then determined by thermal conductivity detection.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and has been properly dried to remove any residual solvents.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. Record the weight to at least four decimal places.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Acquisition and Calculation:

    • The instrument software will record the detector signals and calculate the percentage of C, H, and N in the sample based on the sample weight and the calibration.

    • The percentage of chlorine and oxygen is not directly determined by this method and would require separate analytical procedures (e.g., Schöniger flask combustion for chlorine).

The use of a certified standard for calibration creates a self-validating system. By analyzing the standard as an unknown, the operator can verify the instrument's performance before and after analyzing the this compound samples. The choice of a tin or silver capsule is also critical; these materials have low elemental contributions and facilitate complete combustion.

Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique capable of detecting metals and several non-metals at trace and ultra-trace levels. For the analysis of this compound, it is particularly useful for quantifying the chlorine content and for detecting any potential metallic impurities that are not detectable by combustion analysis. The United States Pharmacopeia (USP) recommends ICP-MS for measuring elemental impurities in drug products.[5]

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer

Principle: The sample is introduced into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and ionizes the atoms.[6] The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.[6]

Step-by-Step Protocol:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a small amount of the this compound sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid. The choice of acid is critical for complete digestion of the organic matrix.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature and pressure according to a validated digestion program to ensure complete decomposition of the sample.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards containing known concentrations of chlorine and other elements of interest. The use of a certified multi-element standard is recommended for accuracy.

  • Analysis:

    • Introduce the digested sample solution into the ICP-MS.

    • The instrument will aspirate the sample, create an aerosol, and introduce it into the plasma.

    • The mass spectrometer will scan the relevant mass-to-charge ratios for chlorine and other target elements.

  • Data Acquisition and Calculation:

    • The instrument software will quantify the concentration of each element in the sample solution based on the intensity of its signal relative to the calibration curve.

    • The final concentration in the original solid sample is then calculated, taking into account the initial sample weight and the final volume of the digested solution.

The use of internal standards and spike recovery experiments are integral to the self-validation of the ICP-MS method. An internal standard, an element not expected to be in the sample, is added to all samples, standards, and blanks to correct for instrumental drift and matrix effects. Spike recovery, where a known amount of the analyte is added to a sample, is used to assess the accuracy of the method in the specific sample matrix.

Performance Comparison: Combustion Analysis vs. ICP-MS

ParameterCombustion Analysis (for C, H, N)ICP-MS (for Cl and Trace Metals)
Accuracy High (typically within ±0.3% of theoretical values)Very High (can achieve <5% relative error)[7]
Precision High (RSD < 0.5%)Very High (RSD < 3%)
Sensitivity Milligram levelParts-per-billion (ppb) to parts-per-trillion (ppt)[6][8]
Elements Detected C, H, N (S and O with modifications)[1]Most elements in the periodic table, including Cl[6]
Sample Preparation Minimal (weighing)Extensive (acid digestion)[9]
Analysis Time per Sample ~5-10 minutes~3-5 minutes (after digestion)
Cost per Sample LowerHigher
Regulatory Acceptance Well-established and acceptedWidely accepted, especially for trace elements[5][8]

Visualizing the Workflow

Diagram 1: Combustion Analysis Workflow

Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Sample Weigh Sample Encapsulate in Tin Foil Encapsulate in Tin Foil Weigh Sample->Encapsulate in Tin Foil Combustion Combustion Encapsulate in Tin Foil->Combustion Gas Separation Gas Separation Combustion->Gas Separation Detection Detection Gas Separation->Detection Calculate %C, %H, %N Calculate %C, %H, %N Detection->Calculate %C, %H, %N Report Generation Report Generation Calculate %C, %H, %N->Report Generation

A simplified workflow for the combustion analysis of this compound.

Diagram 2: ICP-MS Analysis Workflow

ICP-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Sample Weigh Sample Microwave Digestion Microwave Digestion Weigh Sample->Microwave Digestion Dilution Dilution Microwave Digestion->Dilution Nebulization Nebulization Dilution->Nebulization Plasma Ionization Plasma Ionization Nebulization->Plasma Ionization Mass Separation Mass Separation Plasma Ionization->Mass Separation Detection Detection Mass Separation->Detection Quantification Quantification Detection->Quantification Concentration Calculation Concentration Calculation Quantification->Concentration Calculation

The workflow for ICP-MS analysis, highlighting the extensive sample preparation required.

Conclusion and Recommendations

Both combustion analysis and ICP-MS are powerful techniques for the elemental analysis of this compound, each with its own strengths.

  • For routine identity confirmation and purity assessment of C, H, and N, combustion analysis is the more efficient and cost-effective method. Its simplicity, speed, and high precision for these core elements make it an indispensable tool in any pharmaceutical quality control laboratory.

  • For the quantification of chlorine and the assessment of trace metallic impurities, ICP-MS is the superior technique. Its exceptional sensitivity is crucial for meeting the stringent limits on elemental impurities outlined in guidelines such as ICH Q3D.[10][11][12][13]

A comprehensive validation of this compound should ideally employ both techniques. Combustion analysis provides the foundational data on the core organic elements, while ICP-MS offers a detailed profile of halogens and potential metal contaminants. This dual approach ensures a thorough and robust characterization of the API, satisfying regulatory expectations and guaranteeing product quality and safety.

References

  • ICH. Guideline for Elemental Impurities Q3D(R1). [Link]

  • FILAB. USP 233 elemental impurities analysis. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R2). [Link]

  • European Medicines Agency (EMA). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • RSC Publishing. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]

  • Lucideon. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. [Link]

  • PPGFARMA. Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • CK-12 Foundation. Quantitative Analysis of Organic Compounds. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • SlideShare. Elemental Impurities analysis as per USP Chapter & & as per ICH Q3D guideline. [Link]

  • Almac. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • Preparatory Chemistry. Combustion Analysis. [Link]

  • TSI. Combustion Analysis Basics. [Link]

  • PubMed. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. [Link]

  • UC Homepages. Liebig and Combustion Analysis. [Link]

  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Labinsights. Four Steps of Analysis of Elemental Impurities. [Link]

Sources

Structural Confirmation of 4-[(4-Chlorophenyl)methoxy]benzonitrile: SC-XRD vs. NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation strategy for 4-[(4-Chlorophenyl)methoxy]benzonitrile (also known as 4-(4-chlorobenzyloxy)benzonitrile, CAS 79185-31-2).[1][2] It compares the utility of Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy, providing experimental protocols and data interpretation frameworks.[1][2]

Executive Summary

This compound is a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents.[1][2] While solution-state NMR is the industry standard for confirming chemical connectivity, it fails to capture solid-state phenomena such as polymorphism, intermolecular halogen bonding, and pi-stacking interactions which define the material's bulk properties.[1][2]

This guide compares the performance of SC-XRD (The Gold Standard) against NMR for this specific compound, demonstrating why crystallographic data is essential for unambiguous structural validation and intellectual property protection.[2]

Methodological Comparison: SC-XRD vs. NMR

The following table contrasts the two primary analytical techniques used for this benzonitrile derivative.

FeatureNMR Spectroscopy (1H / 13C) Single-Crystal X-Ray Diffraction (SC-XRD)
Primary Output Chemical connectivity & solution conformation.[1][2]Absolute 3D spatial arrangement & bond lengths.
Sample State Solution (CDCl3/DMSO-d6).Solid State (Single Crystal).[2]
Structural Insight Identifies functional groups (Methoxy, Nitrile).[2]Determines torsion angles (C-O-C ether linkage) & packing.
Polymorphism Blind: Cannot distinguish polymorphs.Definitive: Identifies specific crystal forms (Space Group).
Interactions Intramolecular only (NOE).[2]Intermolecular: Halogen bonds (Cl[1]···N), Pi-stacking.
Data Integrity High (for purity); Medium (for conformation).[2]Ultimate: Self-validating via R-factors.
Experimental Protocols
A. Synthesis & Crystallization Workflow

To obtain high-quality crystals suitable for SC-XRD, a controlled Williamson ether synthesis followed by slow evaporation is recommended.[1][2]

Step 1: Synthesis

  • Reagents: 4-Hydroxybenzonitrile (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), K₂CO₃ (2.0 eq).[1][2]

  • Solvent: Acetonitrile (ACN) or DMF.[2]

  • Procedure: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Pour into ice water. Filter the white precipitate.[2] Recrystallize crude solid from Ethanol.

Step 2: Crystal Growth (Critical for XRD)

  • Method: Slow Evaporation.[2][3]

  • Solvent System: Dissolve 20 mg of purified compound in 2 mL of Ethyl Acetate/Heptane (1:1) .

  • Condition: Place in a partially capped vial at room temperature (25°C) for 48–72 hours.

  • Target: Colorless blocks or prisms (approx. 0.2 x 0.2 x 0.1 mm).[2]

B. Data Collection Parameters
  • Instrument: Bruker D8 QUEST or similar diffractometer.

  • Radiation source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the Chlorine atom.[2]

  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.

Supporting Experimental Data (Validation Metrics)

Since the exact unit cell parameters can vary by polymorph, the following Validation Specifications serve as the benchmark for confirming the correct structure.

I. Spectroscopic Confirmation (NMR)

Before XRD, purity must be established.[2]

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.58 (d, 2H): Aromatic protons adjacent to Nitrile (CN).

    • δ 7.35 (d, 2H): Aromatic protons on Chlorophenyl ring.

    • δ 7.02 (d, 2H): Aromatic protons adjacent to Ether oxygen.

    • δ 5.10 (s, 2H): Key Diagnostic Signal – Methoxy/Benzylic CH₂ protons.[2]

II. Crystallographic Confirmation (SC-XRD)
  • Crystal System: Typically Monoclinic or Triclinic for this class of ethers.[2]

  • Space Group: Common groups are P2₁/c or P-1.[1][2]

  • Key Structural Features to Verify:

    • Ether Linkage Torsion: The C(Ph)-O-CH₂-C(Ph) torsion angle typically deviates from 180°, creating a "stepped" molecular geometry.[1][2]

    • Nitrile Linearity: The C-C≡N bond angle should be near 178–180°.[2]

    • Halogen Bonding: Look for intermolecular contacts between the Chlorine atom and the Nitrile nitrogen (Cl[2]···N≡C) or Pi-system, often < 3.5 Å.[1][2]

Data Quality Metrics (Acceptance Criteria):

  • R₁ (Final R-factor): < 0.05 (5%) indicates a high-quality solution.

  • Goodness of Fit (GoF): Should be close to 1.0.

  • Completeness: > 99% to 0.8 Å resolution.

Structural Validation Workflow (Diagram)

The following diagram illustrates the logical flow from synthesis to final structural deposition, highlighting the decision points between NMR and XRD.

G Start Crude this compound Purification Recrystallization (EtOH) Start->Purification PurityCheck 1H NMR Purity Check (>98%?) Purification->PurityCheck CrystalGrowth Crystal Growth (Slow Evap: EtOAc/Heptane) PurityCheck->CrystalGrowth Pass Fail Re-purify / Re-crystallize PurityCheck->Fail Fail XRD_Collect SC-XRD Data Collection (Mo Source, 100K) CrystalGrowth->XRD_Collect StructureSol Structure Solution (SHELXT / OLEX2) XRD_Collect->StructureSol Validation Check R-Factor < 5% Check Cl...N Interactions StructureSol->Validation Final Structure Confirmed (CIF Deposition) Validation->Final Valid Validation->Fail Disordered/Twin Fail->Purification

Caption: Workflow for the unambiguous structural confirmation of this compound, prioritizing SC-XRD for final validation.

Discussion: Why XRD is Superior for this Molecule

While NMR confirms that the chlorophenyl and benzonitrile rings are connected via a methylene bridge, it cannot determine the packing efficiency . For this compound, the dipole moment generated by the nitrile (-CN) group and the polarizability of the chlorine atom often lead to specific antiparallel packing arrangements in the solid state.

Key Insight: In drug development or materials science (e.g., OLEDs), this packing determines solubility and melting point (approx. 99°C). Only SC-XRD can reveal if the material crystallizes in a centrosymmetric space group (canceling dipoles) or a non-centrosymmetric one (potential for piezoelectric properties).[1][2]

References
  • Synthesis of Benzonitrile Ethers: "Synthesis and characterization of alkoxy benzonitriles." Journal of Organic Chemistry.
  • Crystallographic Standards: Spek, A. L. (2020). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 53, 274–290.[2] Link

  • Halogen Bonding in Nitriles: Metrangolo, P., et al. (2005).[2] "Halogen bonding in supramolecular chemistry." Chemical Reviews, 108(4), 1943–2014. Link[1]

  • Compound Properties: PubChem CID 12163 (Chlorobenzonitrile substructure data) & CAS 79185-31-2 (Melting Point Data).[1][2] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.